Product packaging for Methyl 5-amino-6-methoxynicotinate(Cat. No.:CAS No. 59237-50-2)

Methyl 5-amino-6-methoxynicotinate

Cat. No.: B1630258
CAS No.: 59237-50-2
M. Wt: 182.18 g/mol
InChI Key: MBHLSPAJNLINIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-amino-6-methoxynicotinate is a multifunctional pyridine derivative designed for research and development, particularly in medicinal chemistry and pharmaceutical synthesis. This compound integrates three key functional groups—an ester, a methoxy group, and an amino group—on a pyridine scaffold, making it a versatile intermediate for constructing complex molecules . Compounds with similar substitution patterns, such as 6-methoxynicotinate derivatives, have been identified as key intermediates in the synthesis of biologically active molecules and have demonstrated significant utility as inhibitors of metabolic enzymes like Nicotinamide N-Methyltransferase (NNMT) . The presence of both electron-donating (amino, methoxy) and electron-withdrawing (ester) groups on the aromatic ring creates a unique electronic profile that can be exploited to fine-tune the properties of resulting compounds, influencing their binding affinity and metabolic stability . In practice, this nicotinate ester serves as a critical precursor for the synthesis of hydrazides, amides, and other heterocyclic systems targeted at various disease areas . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B1630258 Methyl 5-amino-6-methoxynicotinate CAS No. 59237-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLSPAJNLINIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622908
Record name Methyl 5-amino-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59237-50-2
Record name Methyl 5-amino-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-6-methoxynicotinate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and an analysis of its expected spectral characteristics. The information presented is curated for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₃. While extensive experimental data is not widely published, its key properties can be summarized and predicted as follows:

PropertyValueSource
Molecular Weight 182.18 g/mol [1]
CAS Number 59237-50-2[2]
Appearance Expected to be a solid[3]
Boiling Point (Predicted) 334.8 ± 37.0 °CCommercial Supplier Data
Density (Predicted) 1.240 ± 0.06 g/cm³Commercial Supplier Data
LogP (Predicted) 1.04[4]
Storage Temperature Refrigerator[3]

Synthesis of this compound

A feasible synthetic pathway for this compound involves a two-step process starting from the commercially available precursor, Methyl 6-chloro-5-nitronicotinate. The proposed route consists of a nucleophilic aromatic substitution to introduce the methoxy group, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Scheme

Synthesis_of_Methyl_5-amino-6-methoxynicotinate Start Methyl 6-chloro-5-nitronicotinate Intermediate Methyl 6-methoxy-5-nitronicotinate Start->Intermediate 1. NaOMe, MeOH Reflux Product This compound Intermediate->Product 2. Fe, NH4Cl EtOH/H2O, Reflux Biological_Potential Target This compound Scaffold Aminonicotinate Scaffold Target->Scaffold GABA GABA(A) Receptor Agonism Scaffold->GABA Analgesic Analgesic Activity Scaffold->Analgesic AntiInflammatory Anti-inflammatory Activity Scaffold->AntiInflammatory DrugDev Drug Development Candidate GABA->DrugDev Analgesic->DrugDev AntiInflammatory->DrugDev

References

In-Depth Technical Guide: Methyl 5-amino-6-methoxynicotinate (CAS 59237-50-2)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative. The quantitative data available for this compound are summarized in the table below. Much of the data is predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 59237-50-2N/A
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance SolidN/A
Purity Typically offered at ≥95% or ≥97% by commercial suppliersN/A
Predicted Density 1.240±0.06 g/cm³N/A
Predicted Boiling Point 334.8±37.0 °C at 760 mmHgN/A
Predicted Flash Point 156.3±26.5 °CN/A
Predicted pKa 3.53±0.10N/A

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the public domain. Researchers working with this compound would need to perform these analyses to confirm its structure and purity.

Synthesis and Reactivity

A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, based on the synthesis of structurally related aminonicotinate derivatives, a potential synthetic route can be proposed.

A plausible approach could involve the nitration of a 6-methoxynicotinate precursor, followed by the reduction of the nitro group to an amine. The general workflow for such a synthesis is depicted below.

G cluster_0 Proposed Synthetic Pathway Start Methyl 6-methoxynicotinate Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Step 1 Intermediate Methyl 6-methoxy-5-nitronicotinate Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate->Reduction Step 2 Product This compound Reduction->Product

Caption: Proposed general synthetic pathway for this compound.

Disclaimer: This proposed pathway is hypothetical and has not been experimentally validated for this specific compound based on available literature. Researchers should conduct their own optimization and characterization.

Biological Activity and Potential Applications

There is currently no published information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Its structural similarity to other substituted aminonicotinates suggests it may have utility as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Substituted aminonicotinates are known to be precursors for compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]

Due to the lack of data on its biological effects, no signaling pathway diagrams or experimental workflow visualizations can be provided at this time.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from your supplier.

Conclusion

This compound is a chemical compound for which only basic identifying and safety information is readily available. Its primary current role appears to be as a chemical intermediate available from various commercial suppliers. A significant opportunity exists for further research to elucidate its synthesis, fully characterize its properties, and investigate its potential biological activities. The lack of comprehensive public data underscores the need for foundational research on this and many other readily available but under-characterized chemical entities.

References

Spectroscopic Profile of Methyl 5-amino-6-methoxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-6-methoxynicotinate (CAS No. 59237-50-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of the target molecule.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

While a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the structure of this compound, specific peak assignments, chemical shifts (δ), multiplicities, coupling constants (J), and integration values are not publicly available at this time. Predicted values based on structure-activity relationships and spectral data of analogous compounds are provided below for reference.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9s1HH-2
~7.3s1HH-4
~4.5br s2H-NH₂
~3.9s3H-OCH₃ (at C6)
~3.8s3H-COOCH₃

Note: Predicted values. Actual experimental data should be obtained for confirmation.

Table 2: ¹³C NMR Spectroscopic Data

Detailed experimental ¹³C NMR data for this compound is not currently available in public databases. Predicted chemical shifts are listed below based on the analysis of similar structures.

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~155C-6
~148C-5
~138C-2
~120C-3
~108C-4
~55-OCH₃ (at C6)
~52-COOCH₃

Note: Predicted values. Experimental verification is recommended.

Table 3: Mass Spectrometry Data

The primary expected molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight.

m/zIon
182.07[M]⁺
151.06[M - OCH₃]⁺
123.06[M - COOCH₃]⁺

Note: Expected fragmentation pattern. Experimental data should be acquired to confirm the fragmentation pathway.

Table 4: Infrared (IR) Spectroscopy Data

Key IR absorption bands expected for this compound are based on its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (asymmetric and symmetric)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1720-1700StrongC=O stretch (ester)
1620-1580StrongN-H bend
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000MediumAryl-O stretch (symmetric)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices for similar aromatic amine and ester compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze peak multiplicities and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 8-12 L/min (Nitrogen).

  • Mass Range: m/z 50-500.

Sample Preparation (EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).

  • Introduce the sample into the instrument via a direct insertion probe or gas chromatography inlet.

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 35-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption peaks.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (TLC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H & ¹³C) Purity->NMR Sufficiently Pure MS Mass Spectrometry (HRMS) Purity->MS Sufficiently Pure IR FTIR Spectroscopy Purity->IR Sufficiently Pure Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Proton & Carbon Skeleton MS->Structure_Confirmation Molecular Weight & Formula IR->Structure_Confirmation Functional Groups Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

In-Depth Technical Guide: Spectroscopic and Mass Spectrometric Analysis of Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Methyl 5-amino-6-methoxynicotinate. Due to the limited availability of public experimental data for this specific molecule, this guide outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols applicable to its analysis.

Compound Structure and Overview

This compound is a substituted pyridine derivative with the following chemical structure:

Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol CAS Number: 59237-50-2

The structure consists of a pyridine ring substituted with a methyl ester group at position 3, an amino group at position 5, and a methoxy group at position 6. These functional groups will give rise to characteristic signals in both NMR and mass spectra.

Predicted Spectroscopic and Mass Spectrometric Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2Singlet1HH-2 (Pyridine)
~ 7.0 - 7.4Singlet1HH-4 (Pyridine)
~ 4.0 - 4.5Broad Singlet2H-NH₂
~ 3.9Singlet3H-OCH₃ (Position 6)
~ 3.8Singlet3H-COOCH₃
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 166C=O (Ester)
~ 155C-6 (Pyridine)
~ 145C-2 (Pyridine)
~ 135C-5 (Pyridine)
~ 120C-3 (Pyridine)
~ 110C-4 (Pyridine)
~ 55-OCH₃ (Position 6)
~ 52-COOCH₃
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Fragment
182[M]⁺ (Molecular Ion)
151[M - OCH₃]⁺
123[M - COOCH₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 2-4 seconds.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: 1-2 seconds.

      • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation (using an Electrospray Ionization - Time of Flight [ESI-TOF] Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is suitable for protonating the basic nitrogen atoms in the pyridine ring and the amino group.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 8-10 L/min at 200-250 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the isotopic pattern to confirm the elemental composition.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry (ESI-TOF) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation cluster_nmr NMR Analysis cluster_ms MS Analysis Compound This compound (Sample) NMR_Prep Dissolve in CDCl3 Compound->NMR_Prep MS_Prep Dissolve in Methanol Compound->MS_Prep H_NMR Acquire 1H Spectrum NMR_Prep->H_NMR C_NMR Acquire 13C Spectrum NMR_Prep->C_NMR Data_Analysis Structural Elucidation H_NMR->Data_Analysis Chemical Shifts, Multiplicities C_NMR->Data_Analysis Chemical Shifts ESI_MS Acquire ESI-MS Spectrum MS_Prep->ESI_MS ESI_MS->Data_Analysis m/z Values

The Untapped Potential of Methyl 5-amino-6-methoxynicotinate Derivatives: A Technical Guide to Anticipated Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While specific biological activity data for "Methyl 5-amino-6-methoxynicotinate" and its direct derivatives are not yet available in peer-reviewed literature, the core chemical scaffold of this compound class strongly suggests a high potential for significant biological activity, particularly in the realms of oncology and kinase inhibition. This technical guide will explore the anticipated biological activities of this compound derivatives by examining the well-documented activities of structurally related aminopyridine and aminopyrimidine compounds. This analysis is intended to provide a roadmap for researchers, scientists, and drug development professionals interested in exploring this promising, yet uncharted, area of medicinal chemistry.

The Aminopyridine Scaffold: A Privileged Structure in Drug Discovery

The aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Numerous aminopyridine and aminopyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2] The presence of an amino group on the pyridine ring provides a key interaction point for binding to the hinge region of kinase ATP-binding sites.[3]

Anticipated Biological Activity: Kinase Inhibition and Anticancer Effects

Based on the extensive research into analogous compounds, derivatives of this compound are prime candidates for investigation as kinase inhibitors with potential applications as anticancer agents. The core structure lends itself to synthetic modifications that could be tailored to target specific kinases implicated in cancer progression.

Kinase Inhibition

Research has shown that aminopyrimidine derivatives can be potent inhibitors of various kinases, including Tropomyosin receptor kinase (TRK) and Epidermal Growth Factor Receptor (EGFR).[4][5] For instance, certain aminopyrimidine derivatives have demonstrated potent inhibitory activity against TRKA with IC50 values in the low nanomolar range.[4]

Table 1: Examples of Kinase Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
C3TRKA6.5[4]
C4TRKA5.0[4]
C6TRKA7.0[4]
Anticancer Activity

The inhibition of key kinases often translates to potent anticancer activity. The antiproliferative effects of aminopyridine and related derivatives have been demonstrated across a variety of cancer cell lines, including those from liver and breast cancer.[6][7] The mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[6] For example, a novel pyridine derivative, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, exhibited an IC50 value of 4.5 µM in HepG2 liver cancer cells.[6]

Experimental Protocols: A Blueprint for Investigation

To explore the biological activity of novel this compound derivatives, a standard cascade of in vitro assays would be employed.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

General Protocol:

  • Reagents and Materials: Recombinant kinase, substrate peptide or protein, ATP, kinase buffer, and test compounds.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified.

  • Detection Methods: Quantification of substrate phosphorylation can be achieved through various methods, including radiometric assays using ³²P-ATP, fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.[8][9][10][11]

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[12][13][14]

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12][13][14]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent).[12][13][14]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.[12][13][14]

Visualizing the Path Forward: Workflows and Pathways

To guide the research and development process, conceptual diagrams of experimental workflows and relevant signaling pathways are invaluable.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library Kinase_Assay Kinase Inhibition Assay Library->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Library->Cell_Viability Data_Analysis Data Analysis (IC50) Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

A generalized workflow for the discovery of novel kinase inhibitors.

Given the prevalence of EGFR as a target for aminopyridine-like compounds, understanding its signaling pathway is crucial for mechanism-of-action studies.

EGFR_Pathway cluster_inhibitor Potential Inhibition by Derivatives EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aminopyridine Derivative Inhibitor->EGFR

Simplified EGFR signaling pathway, a potential target for novel inhibitors.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of "this compound" positions it as a highly promising scaffold for the development of novel kinase inhibitors with potential anticancer activity. The established success of related aminopyridine and aminopyrimidine derivatives provides a strong rationale for the synthesis and biological evaluation of a library of compounds based on this core. Future research should focus on synthesizing a diverse range of derivatives and screening them against a panel of cancer-relevant kinases and cell lines to uncover their therapeutic potential. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for initiating such a research program.

References

The Therapeutic Potential of Methyl 5-amino-6-methoxynicotinate: A Technical Overview Based on Analog Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of Methyl 5-amino-6-methoxynicotinate. It is important to note that publicly available research specifically detailing the biological activity and therapeutic applications of this exact molecule is limited. Therefore, this guide synthesizes information from studies on structurally related substituted aminonicotinate and nicotinic acid derivatives to project potential areas of pharmacological interest and guide future research.

Introduction

This compound is a substituted pyridine derivative belonging to the aminonicotinate class of compounds. While primarily documented as a chemical intermediate in synthesis, its structural features—a pyridine core with amino and methoxy substitutions—are present in various biologically active molecules. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics. This technical guide will explore the hypothetical therapeutic applications of this compound based on the established activities of its structural analogs.

Potential Therapeutic Applications

Based on the pharmacological profiles of related substituted nicotinic acid and aminonicotinate derivatives, this compound may exhibit potential in the following therapeutic areas:

  • Neurological Disorders (GABAergic Modulation): Derivatives of nicotinic acid have been shown to interact with GABA-A receptors. This interaction can lead to either agonistic or antagonistic effects, suggesting potential applications in conditions such as epilepsy, anxiety, and sleep disorders. The modulation of GABAergic transmission is a key mechanism for many centrally acting drugs.

  • Pain and Inflammation: Substituted aminonicotinates have been investigated for their analgesic and anti-inflammatory properties. The mechanism of action for these effects is not always fully elucidated but may involve pathways distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Various nicotinic acid derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The pyridine scaffold is a common feature in many antimicrobial agents.

Hypothetical Mechanisms of Action and Signaling Pathways

The therapeutic potential of this compound is likely linked to its ability to interact with specific biological targets. Below are diagrams of potential signaling pathways, drawn from the activities of analogous compounds.

GABA_Modulation cluster_GABA GABAergic Synapse GABA_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel opens Neuronal_Membrane Postsynaptic Neuron Chloride_Channel->Neuronal_Membrane Hyperpolarization (Inhibition) MAMN This compound (Hypothetical Modulator) MAMN->GABA_Receptor Allosteric Modulation

Caption: Hypothetical modulation of the GABA-A receptor by this compound.

Proposed Experimental Workflow for Therapeutic Screening

To investigate the potential therapeutic applications of this compound, a structured experimental workflow is proposed. This workflow would systematically evaluate its biological activities.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models Start This compound In_Vitro In Vitro Screening Start->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Promising Hits Receptor_Binding Receptor Binding Assays (e.g., GABA-A) In_Vitro->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX) In_Vitro->Enzyme_Inhibition Antimicrobial_MIC Antimicrobial MIC Testing In_Vitro->Antimicrobial_MIC In_Vivo In Vivo Models Cell_Based->In_Vivo Confirmed Activity Neuronal_Activity Neuronal Activity Assays Cell_Based->Neuronal_Activity Inflammation_Models Cellular Inflammation Models Cell_Based->Inflammation_Models Cytotoxicity Cytotoxicity Assays Cell_Based->Cytotoxicity Lead_Opt Lead Optimization In_Vivo->Lead_Opt Efficacy & Safety Pain_Models Animal Models of Pain In_Vivo->Pain_Models Inflammation_Models_Vivo Animal Models of Inflammation In_Vivo->Inflammation_Models_Vivo Infection_Models Animal Models of Infection In_Vivo->Infection_Models

Caption: Proposed experimental workflow for screening this compound.

Summary of Potential (Based on Analogs)

Therapeutic AreaPotential Target(s)Evidence from Analogs
Neurological Disorders GABA-A ReceptorsSubstituted aminonicotinates and nicotinic acid derivatives show modulatory effects on GABAergic systems.
Pain & Inflammation COX enzymes, other inflammatory mediatorsCertain substituted aminonicotinates exhibit analgesic and anti-inflammatory properties in preclinical models.
Infectious Diseases Bacterial and fungal cellular machineryThe nicotinic acid scaffold is a known pharmacophore in various antimicrobial agents.

Conclusion and Future Directions

While specific biological data for this compound is not yet available in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. Its simple, yet functionally decorated, chemical structure makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the systematic screening of this compound and its derivatives using the proposed experimental workflow. Elucidation of its primary biological targets and mechanism of action will be crucial in determining its therapeutic utility. The synthesis of a focused library of analogs with variations at the amino and methoxy positions could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective compounds.

Methyl 5-amino-6-methoxynicotinate: A Scaffolding Perspective in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative that holds potential as a versatile scaffold in medicinal chemistry. While specific biological data and extensive research on this particular molecule are not widely available in the public domain, its structural motifs—an aminopyridine core, a methoxy group, and a methyl ester—are present in numerous biologically active compounds. This guide provides a comprehensive overview of the medicinal chemistry landscape surrounding this scaffold, drawing insights from analogous structures and predicting its potential therapeutic applications. The synthesis, potential biological targets, and hypothetical mechanisms of action are discussed, supported by data from closely related molecules. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this compound and its derivatives.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive template for designing novel therapeutic agents. This compound combines this key heterocycle with additional functional groups that can be readily modified to explore structure-activity relationships (SAR). The presence of an amino group at the 5-position and a methoxy group at the 6-position on the nicotinic acid backbone offers multiple points for chemical elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.

Based on the biological activities of structurally related aminonicotinate and methoxypyridine derivatives, the primary therapeutic areas of interest for this compound and its analogs include oncology, infectious diseases, and neurological disorders.

Synthesis and Chemical Properties

This compound is commercially available from various suppliers, indicating its utility as a chemical intermediate. While specific synthetic routes to this exact molecule are not extensively published in peer-reviewed journals, general methods for the synthesis of substituted nicotinic acid esters are well-established. A plausible synthetic approach could involve the multi-step transformation of a readily available starting material like 2,6-dichloronicotinic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59237-50-2Chemical Suppliers
Molecular Formula C₈H₁₀N₂O₃Chemical Suppliers
Molecular Weight 182.18 g/mol Chemical Suppliers
Appearance Off-white to yellow powderChemical Suppliers
Solubility Soluble in DMSO and MethanolInferred from structure

Potential Therapeutic Applications and Biological Targets

The therapeutic potential of this compound can be inferred from the known biological activities of its structural analogs.

Anticancer Activity

Substituted aminopyridines and quinazolines are well-represented among kinase inhibitors. The amino group of this compound can serve as a key interaction point within the ATP-binding pocket of various kinases.

  • Kinase Inhibition: Derivatives of 4-anilinoquinazolines, which share a similar amino-heterocycle core, are known potent inhibitors of epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases. It is conceivable that derivatives of this compound could be designed to target kinases implicated in cancer cell proliferation and survival.

  • HDAC Inhibition: Some aminonicotinamide derivatives have been explored as histone deacetylase (HDAC) inhibitors. The core structure of this compound could serve as a scaffold for the development of novel HDAC inhibitors.

Table 2: Anticancer Activity of Structurally Related Compounds

Compound ClassTarget/MechanismIC₅₀ ValuesCell Lines
Imamine-1,3,5-triazine derivativesAnti-proliferative6.25 µM - 8.18 µMMDA-MB-231 (Breast Cancer)
Spermatinamine analoguesCytotoxic5 - 10 µMHeLa, MCF-7, DU145
Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The functional groups on this compound could be modified to enhance its interaction with bacterial or fungal targets.

Central Nervous System (CNS) Activity

Substituted pyridines are known to interact with various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. The methoxy and amino groups can influence the molecule's ability to cross the blood-brain barrier and its affinity for CNS receptors.

Experimental Protocols (Hypothetical)

While specific experimental data for this compound is lacking, the following are standard protocols that would be employed to evaluate its potential biological activities based on the profiles of related compounds.

General Synthesis of Analogs

A typical workflow for the synthesis of derivatives would involve the modification of the amino and ester functionalities.

Synthesis_Workflow Start Methyl 5-amino-6- methoxynicotinate Amide_Coupling Amide Coupling (e.g., with carboxylic acids) Start->Amide_Coupling Modify -NH2 Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Modify -COOCH3 Suzuki_Coupling Suzuki Coupling (if halogenated) Start->Suzuki_Coupling Introduce Diversity Final_Compounds Diverse Analogs Amide_Coupling->Final_Compounds Ester_Hydrolysis->Final_Compounds Suzuki_Coupling->Final_Compounds

Caption: General synthetic workflow for analog generation.

In Vitro Anticancer Assay (MTT Assay)

This assay would be a primary screen to assess the cytotoxic effects of new analogs.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for a standard MTT cytotoxicity assay.

Signaling Pathways (Hypothetical)

Based on the potential kinase inhibitory activity, derivatives of this compound could modulate key cancer-related signaling pathways.

Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Activates Compound Methyl 5-amino-6- methoxynicotinate Derivative Compound->Receptor Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of versatile functional groups on a privileged pyridine core suggests that a diverse chemical library can be generated from this starting material. Future research should focus on the synthesis and systematic biological evaluation of analogs to elucidate the structure-activity relationships and identify key biological targets. In particular, screening against a panel of kinases and in various cancer cell lines could reveal potent anticancer agents. Further investigation into its potential as an antimicrobial or CNS-active agent is also warranted. This guide serves as a starting point to stimulate further research into the medicinal chemistry of this intriguing molecule.

Unveiling Methyl 5-amino-6-methoxynicotinate: A Technical Guide to its Synthesis and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-methoxynicotinate, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis. The document elucidates the key experimental protocols for its preparation, supported by quantitative data and visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 59237-50-2, is a heterocyclic compound featuring a pyridine core substituted with amino, methoxy, and methyl ester functional groups. Its structural complexity and the strategic placement of these functional groups make it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The pyridine ring is a common scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple reaction sites for further chemical modifications.

Discovery and Historical Context

The initial synthesis and disclosure of this compound can be traced back to the patent literature. Specifically, the compound was first described in the European Patent EP741707 B1, filed by RHONE-POULENC RORER LIMITED, and published in 1998. This patent focused on the preparation of novel pyridine derivatives as potential therapeutic agents. The development of this compound was part of a broader effort to explore the chemical space around substituted pyridines for their potential biological activities. While the patent itself may not detail a specific "discovery" in the traditional sense of isolating a natural product, it represents the first documented creation and characterization of this specific chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 59237-50-2
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Solid (form may vary)
Purity Typically >95% (as supplied by vendors)

Synthesis

The synthesis of this compound, as inferred from related synthetic methodologies and general principles of pyridine chemistry, typically involves a multi-step sequence starting from a readily available pyridine precursor. A plausible synthetic pathway is outlined below.

General Synthetic Strategy

The preparation of this compound likely involves the introduction of the amino, methoxy, and methyl ester functionalities onto a pyridine ring. A common approach is to start with a pre-functionalized pyridine and introduce the remaining substituents through a series of reactions such as nitration, reduction, and nucleophilic aromatic substitution.

A potential synthetic workflow is visualized in the following diagram:

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Nitration Start->Step1 Intermediate1 Nitro-substituted Pyridine Step1->Intermediate1 Step2 Nucleophilic Substitution (Methoxylation) Intermediate1->Step2 Intermediate2 Methoxy-Nitro Pyridine Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 Amino-Methoxy Pyridine Step3->Intermediate3 Step4 Esterification Intermediate3->Step4 Product This compound Step4->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

While the specific protocol from the original patent is not publicly detailed, a representative experimental procedure for a key transformation, such as the reduction of a nitro group to an amino group on a similar pyridine scaffold, is provided below. This protocol is based on established chemical literature for analogous reactions.

Reaction: Reduction of a nitropyridine derivative to an aminopyridine derivative.

Materials:

  • Nitro-substituted pyridine precursor

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, for workup)

  • Sodium bicarbonate (NaHCO₃, for neutralization)

  • Ethyl acetate (EtOAc, for extraction)

  • Magnesium sulfate (MgSO₄, for drying)

Procedure:

  • To a stirred solution of the nitro-substituted pyridine precursor in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the aqueous residue to basic with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude aminopyridine product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

ReactantMolar Equivalent
Nitropyridine1.0
Iron Powder5.0
Ammonium Chloride1.0

Note: This is a generalized protocol and the specific conditions may need to be optimized for the synthesis of this compound.

Spectroscopic Characterization (Anticipated)

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected data is summarized below.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the pyridine ring carbons, the methoxy carbon, and the carbonyl carbon of the ester.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (182.18 m/z).
IR Spec. Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C-O stretching of the methoxy group and ester.

Applications in Drug Development

Substituted aminonicotinates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the amino, methoxy, and ester functionalities in this compound allows for diverse chemical transformations, making it a key starting material for the construction of more complex scaffolds.

The logical relationship for its application in drug discovery is depicted below:

Drug_Development_Logic Start This compound Step1 Functional Group Modification (e.g., Amide Coupling, Suzuki Coupling) Start->Step1 Intermediate Diverse Library of Derivatives Step1->Intermediate Step2 Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Intermediate->Step2 Hit Hit Compounds Step2->Hit Step3 Lead Optimization Hit->Step3 Candidate Drug Candidate Step3->Candidate

Caption: The role of this compound in a typical drug discovery pipeline.

Conclusion

This compound, first reported in the patent literature, serves as a crucial building block for the synthesis of complex heterocyclic compounds. Its well-defined structure and multiple functional groups provide a versatile platform for the development of new chemical entities with potential therapeutic applications. This guide has provided a detailed overview of its known history, a plausible synthetic approach, and its potential role in the drug discovery process, offering a valuable resource for researchers in the field. Further exploration of the reaction scope of this compound is likely to yield novel molecules with interesting biological properties.

The Versatile Scaffolding of Methyl 5-amino-6-methoxynicotinate in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-6-methoxynicotinate is a highly functionalized pyridine derivative that holds significant potential as a starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a pyridine core makes it an attractive building block for the construction of fused heterocyclic systems, particularly those with established biological and pharmaceutical relevance. This technical guide explores the synthetic utility of this compound, with a focus on its application in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their kinase inhibitory and other therapeutic activities. While direct literature examples detailing the extensive use of this specific starting material are limited, this document provides a comprehensive overview of plausible and analogous synthetic transformations, complete with detailed experimental protocols and quantitative data from related systems.

From Starting Material to Privileged Scaffold: The Synthesis of Pyrido[2,3-d]pyrimidines

A key application of 2-aminopyridine-3-carboxylates and their derivatives is in the construction of the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through a multi-step sequence involving the initial transformation of the ester and amino groups into a more reactive intermediate, followed by cyclization with a suitable one-carbon synthon.

A plausible synthetic pathway from this compound to a substituted pyrido[2,3-d]pyrimidine-4(3H)-one is outlined below. This pathway involves an initial amidation, followed by dehydration to a nitrile, and subsequent cyclization.

G start Methyl 5-amino-6- methoxynicotinate amide 5-Amino-6-methoxy- nicotinamide start->amide 1. NH4OH, MeOH 2. Heat nitrile 5-Amino-6-methoxy- nicotinonitrile amide->nitrile POCl3 or other dehydrating agent pyridopyrimidine 6-Methoxy-pyrido[2,3-d] pyrimidin-4(3H)-one nitrile->pyridopyrimidine Formamide, Heat

Caption: Proposed synthetic pathway from this compound to a Pyrido[2,3-d]pyrimidine derivative.

Key Synthetic Transformations and Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations in the proposed synthetic pathway. These protocols are based on established methodologies for similar substrates and may require optimization for this compound.

Step 1: Amidation of this compound

The conversion of the methyl ester to a primary amide is a crucial first step. This is typically achieved by heating the ester with an ammonia source.

Table 1: Reaction Parameters for Amidation

ParameterValue
ReactantsThis compound, Ammonium Hydroxide, Methanol
TemperatureReflux
Reaction Time4-8 hours
Work-upCooling, filtration, and washing with cold solvent
Typical Yield85-95% (based on analogous reactions)

Experimental Protocol: Synthesis of 5-Amino-6-methoxynicotinamide

  • To a solution of this compound (1.0 eq) in methanol (10 mL/g of starting material), add concentrated ammonium hydroxide (20 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to afford the desired 5-Amino-6-methoxynicotinamide.

Step 2: Dehydration of 5-Amino-6-methoxynicotinamide to 5-Amino-6-methoxynicotinonitrile

The resulting amide is then dehydrated to the corresponding nitrile. This transformation is critical as the 2-amino-3-cyanopyridine moiety is a common precursor for pyrido[2,3-d]pyrimidines.

Table 2: Reagents and Conditions for Dehydration

ParameterValue
Reactant5-Amino-6-methoxynicotinamide
Dehydrating AgentPhosphorus oxychloride (POCl₃), Trifluoroacetic anhydride (TFAA), or Burgess reagent
SolventPyridine, Dichloromethane (DCM), or Tetrahydrofuran (THF)
Temperature0 °C to reflux, depending on the reagent
Reaction Time1-6 hours
Typical Yield70-90% (based on analogous reactions)

Experimental Protocol: Synthesis of 5-Amino-6-methoxynicotinonitrile

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-Amino-6-methoxynicotinamide (1.0 eq) in anhydrous pyridine (15 mL/g of amide).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Amino-6-methoxynicotinonitrile.

Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

The final step involves the cyclization of the 2-amino-3-cyanopyridine intermediate with a one-carbon source, such as formamide, to construct the pyrimidine ring.

Table 3: Conditions for Pyrido[2,3-d]pyrimidine Formation

ParameterValue
Reactant5-Amino-6-methoxynicotinonitrile
ReagentFormamide
Temperature150-180 °C
Reaction Time6-12 hours
Work-upCooling, dilution with water, and filtration
Typical Yield60-80% (based on analogous reactions)

Experimental Protocol: Synthesis of 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one

  • A mixture of 5-Amino-6-methoxynicotinonitrile (1.0 eq) in formamide (20 mL/g of nitrile) is heated to 160 °C in a sealed tube or a flask equipped with a reflux condenser.

  • Maintain the temperature and monitor the reaction progress by TLC (6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Pour the mixture into water (50 mL) and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one.

G cluster_0 Experimental Workflow start Start with Methyl 5-amino-6- methoxynicotinate amidation Amidation with NH4OH in MeOH start->amidation dehydration Dehydration using POCl3 in Pyridine amidation->dehydration cyclization Cyclization with Formamide dehydration->cyclization product Final Product: Pyrido[2,3-d]pyrimidine cyclization->product

Caption: A simplified workflow for the synthesis of a pyrido[2,3-d]pyrimidine from this compound.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of complex heterocyclic systems of interest to the pharmaceutical and agrochemical industries. While the direct exploration of its reactivity is an emerging area, the analogous transformations of related aminopyridine derivatives provide a strong foundation for the development of robust synthetic routes to valuable scaffolds such as pyrido[2,3-d]pyrimidines. The protocols and data presented in this guide offer a starting point for researchers to unlock the synthetic potential of this valuable building block. Further investigation into the direct cyclization of this compound with various reagents is warranted and could lead to more efficient and novel synthetic methodologies.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful Suzuki-Miyaura cross-coupling of methyl 5-amino-6-methoxynicotinate with various aryl and heteroaryl boronic acids. The protocols are designed to address the challenges associated with the coupling of electron-rich and potentially coordinating aminopyridine substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures prevalent in pharmaceuticals and functional materials.[1][2] However, the presence of a primary amine group on the pyridine ring, as in this compound, can present challenges. The nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Therefore, the selection of an appropriate catalyst system, including the palladium source, ligand, and base, is critical for achieving high yields and purity.

Recent advancements have led to the development of highly active palladium-phosphine catalyst systems that are not inhibited by basic aminopyridines, allowing for efficient coupling without the need for protecting the amine functionality.[1][3] These protocols are based on established methods for the Suzuki coupling of challenging heterocyclic substrates.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is dependent on several key parameters:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and various pre-catalysts that are readily reduced to the active Pd(0) species in situ.[4][5]

  • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred for challenging substrates.

  • Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used, often in aqueous solution.[1][6]

  • Solvent: A variety of solvents can be employed, with common choices including toluene, dioxane, and aqueous mixtures.[1][7] The choice of solvent can influence the solubility of reactants and the overall reaction rate.

  • Temperature: Reactions are typically heated to ensure a reasonable reaction rate.

Experimental Protocols

Below are two recommended protocols for the Suzuki coupling of this compound with arylboronic acids. Protocol A is a general method using a commercially available catalyst, while Protocol B is an alternative for more challenging coupling partners.

Protocol A: General Suzuki Coupling with a Palladium/Phosphine Catalyst

This protocol is a robust starting point for the coupling of this compound with a range of arylboronic acids.

Diagram of the Experimental Workflow:

Protocol_A reagent reagent step step product product sub Methyl 5-amino-6- methoxynicotinate mix Combine Reactants in Reaction Vessel sub->mix boronic Arylboronic Acid (1.2 equiv) boronic->mix catalyst Pd(PPh3)4 (5 mol%) catalyst->mix base Na2CO3 (2 M aq.) (2 equiv) base->mix solvent Toluene/Ethanol solvent->mix heat Heat to Reflux (e.g., 110 °C) mix->heat Inert Atmosphere (N2/Ar) monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify final_product Coupled Product purify->final_product

Caption: Workflow for the general Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) (2 equivalents)

  • Toluene

  • Ethanol

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and ethanol (1 mL) to the flask, followed by the 2 M aqueous Na₂CO₃ solution (1 mL, 2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol B: Suzuki Coupling with a Buchwald Ligand for Challenging Substrates

For less reactive arylboronic acids or when Protocol A gives low yields, a more active catalyst system employing a Buchwald ligand is recommended.[3]

Diagram of the Logical Relationship for Catalyst System Selection:

Catalyst_Selection start start decision decision protocol protocol start_node Start with Methyl 5-amino-6- methoxynicotinate is_reactive Is the boronic acid electron-rich or sterically hindered? start_node->is_reactive protocol_a Protocol A: Standard Pd(PPh3)4 is_reactive->protocol_a No protocol_b Protocol B: Buchwald Catalyst System is_reactive->protocol_b Yes

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] This application note provides a detailed protocol for the Buchwald-Hartwig amination of Methyl 5-amino-6-methoxynicotinate, a substituted aminopyridine derivative of interest in medicinal chemistry. The protocol is based on established methodologies for the amination of electron-rich and coordinating heteroaromatic amines.

The presence of multiple heteroatoms and functional groups in this compound makes the selection of appropriate reaction conditions crucial to achieve high yields and avoid side reactions. This document outlines a general procedure and provides a summary of reaction conditions reported for analogous substrates to guide optimization efforts.

General Reaction Scheme

The general transformation involves the coupling of this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Summary of Reaction Conditions for Analogous Substrates

The following table summarizes various conditions reported in the literature for the Buchwald-Hartwig amination of aminopyridines and related heteroaryl amines, which can serve as a starting point for optimizing the reaction of this compound.

CatalystLigandBaseSolventTemperature (°C)Substrate ScopeReference
Pd₂(dba)₃ (5 mol%)Xantphos (10 mol%)Cs₂CO₃ (1.5 eq.)Toluene100Anilines and aminopyridines with 3-bromo-4-indolylmaleimide[2]
Pd(OAc)₂XantphosCs₂CO₃Dioxane120Aminothiophenecarboxylates with halopyridines[3]
Pd₂(dba)₃ (2 mol%)(R)-BINAP (6 mol%)K₂CO₃ (1.4 eq.)TolueneN/AAmines with 4,6-dichloro-5-nitropyrimidine[4]
Pd(OAc)₂(t-Bu)₂PN=P(i-BuNCH₂CH₂)₃NCs₂CO₃ or NaOHN/AN/AAryl bromides and chlorides with bulky aryl amines[3]
Pd precatalyst (tBuBrettPhos)tBuBrettPhosN/AN/AN/AUnprotected bromoimidazoles and bromopyrazoles[5]

Detailed Experimental Protocol

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Equipment:

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Syringes and needles for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Xantphos (0.1 mmol, 10 mol%), and the palladium catalyst (e.g., Pd(OAc)₂ (0.05 mmol, 5 mol%) or Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5-10 mL) to the Schlenk tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add Reactants, Base, Ligand, and Catalyst to Schlenk Tube start->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent heat_stir Heat and Stir (100-120 °C, 12-24h) add_solvent->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of steps involving the palladium catalyst.

catalytic_cycle pd0 Pd(0)L_n pdII_complex L_nPd(II)(Ar)(X) pd0->pdII_complex Ar-X oxidative_addition Oxidative Addition pdII_amide L_nPd(II)(Ar)(NR'R'') pdII_complex->pdII_amide HNR'R'', Base amine_coordination Amine Coordination & Deprotonation pdII_amide->pd0 product Ar-NR'R'' pdII_amide->product reductive_elimination Reductive Elimination

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • The reaction should be carried out under an inert atmosphere as some reagents are air-sensitive.

  • Organic solvents are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The Buchwald-Hartwig amination is a versatile and indispensable tool for the synthesis of arylamines. The provided protocol offers a robust starting point for the successful C-N coupling of this compound. Researchers should consider the electronic and steric properties of their specific aryl halide and optimize the reaction conditions accordingly to achieve the best results. The successful application of this methodology will facilitate the synthesis of novel and complex molecules for drug discovery and development.

References

Application Notes and Protocols: The Role of Methyl 5-amino-6-methoxynicotinate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-6-methoxynicotinate and its structural analogs are versatile building blocks in medicinal chemistry, particularly in the development of kinase inhibitors. The aminopyridine core is a common scaffold that can be elaborated to target the ATP-binding site of various kinases. This document provides a detailed overview of the application of such compounds in the synthesis of potent and selective kinase inhibitors, with a focus on the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors, a class of compounds known to target several important kinases involved in cell signaling pathways.

General Synthetic Approach

The synthesis of kinase inhibitors using aminonicotinate derivatives often involves the construction of a fused heterocyclic system that mimics the purine core of ATP. A common strategy is the condensation of the amino group with a suitable electrophile to form a pyrimidine ring, which is then further functionalized.

Synthetic_Scheme cluster_start Starting Materials cluster_cyclization Ring Formation cluster_functionalization Further Modification Methyl_5_amino_6_methoxynicotinate Methyl 5-amino-6- methoxynicotinate Intermediate_1 N-Acyl Intermediate Methyl_5_amino_6_methoxynicotinate->Intermediate_1 Acylation Reagent_A Electrophilic Reagent (e.g., Acyl Chloride, Isocyanate) Reagent_A->Intermediate_1 Cyclized_Product Pyrido[2,3-d]pyrimidine Core Intermediate_1->Cyclized_Product Cyclization Final_Inhibitor Kinase Inhibitor Cyclized_Product->Final_Inhibitor Cross-Coupling (e.g., Suzuki Reaction) Reagent_B Coupling Partner (e.g., Aryl Boronic Acid) Reagent_B->Final_Inhibitor

Caption: General synthetic scheme for kinase inhibitors.

Representative Application: Synthesis of a PIM-1 Kinase Inhibitor

This section details a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidine-based inhibitor targeting PIM-1 kinase, a serine/threonine kinase implicated in cancer. While the specific starting material in the cited literature may differ slightly, the general principles and procedures are applicable to syntheses starting from this compound.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from the synthesis of similar bioactive pyrido[2,3-d]pyrimidine derivatives.[1]

Step 1: Acylation of the Aminopyridine

  • To a solution of an o-aminonicotinonitrile derivative (1 equivalent) in a suitable solvent such as dioxane, add an acylating or thioacylating agent (1.1 equivalents).

  • The reaction mixture is then heated under reflux for a specified period (typically 4-6 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with a non-polar solvent like hexane to afford the crude acylated product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Intramolecular Cyclization

  • The crude acylated intermediate from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether.

  • The solution is heated to reflux (typically 250-260 °C) for 30-60 minutes to effect intramolecular cyclization.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., ethanol) and dried to yield the desired pyrido[2,3-d]pyrimidine core structure.

Step 3: Functionalization of the Pyrido[2,3-d]pyrimidine Core

Further modifications, such as the introduction of various substituents to enhance potency and selectivity, can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Signaling Pathway

Signaling_Pathway cluster_upstream Upstream Signals cluster_core PIM-1 Signaling cluster_downstream Downstream Effects Cytokines Cytokines PIM1 PIM-1 Kinase Cytokines->PIM1 Growth_Factors Growth_Factors Growth_Factors->PIM1 Bad Bad PIM1->Bad Phosphorylates p27 p27 PIM1->p27 Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation p27->Cell_Proliferation

Caption: Simplified PIM-1 kinase signaling pathway.

Quantitative Data

The following table summarizes the biological activity of representative pyrido[2,3-d]pyrimidine derivatives against PIM-1 kinase and cancer cell lines.[1]

CompoundPIM-1 IC50 (nM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
4 11.40.571.13
10 17.2>10>10
11 Not Reported1.310.99
Staurosporine 16.7Not ReportedNot Reported

Experimental Workflow

The overall workflow for the synthesis and evaluation of these kinase inhibitors is outlined below.

Experimental_Workflow Start Design of Target Molecules Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-based Proliferation Assay (e.g., MTT) Purification->Cell_Assay Data_Analysis Data Analysis and SAR Studies Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

This compound and related aminopyridine derivatives are valuable starting materials for the synthesis of a diverse range of kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from these precursors, has proven to be a privileged structure in targeting kinases such as PIM-1. The synthetic protocols and biological data presented herein provide a framework for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for Cyclization Reactions Involving Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions involving Methyl 5-amino-6-methoxynicotinate, a versatile building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. The following sections detail the synthesis of key intermediates and their subsequent transformation into fused heterocyclic systems, specifically focusing on the preparation of pyrido[2,3-b]pyrazines.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The presence of an amino group ortho to a methoxy group, along with a methoxycarbonyl group, offers multiple reactive sites for cyclization reactions. One of the most important applications of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a class of compounds with a wide range of biological activities, including their use as kinase inhibitors and anticancer agents.

While direct cyclization of this compound can be challenging, a more common and effective approach involves its conversion to a more reactive intermediate, Methyl 5,6-diaminonicotinate. This diamino derivative readily undergoes condensation with 1,2-dicarbonyl compounds to afford the desired pyrido[2,3-b]pyrazine core.

Synthesis of Methyl 5,6-diaminonicotinate

The preparation of Methyl 5,6-diaminonicotinate from this compound is a two-step process involving nitration followed by reduction.

Step 1: Nitration of this compound (Hypothetical)

This protocol is a representative procedure based on common nitration methods for aromatic amines and would require optimization for this specific substrate.

Reaction Scheme:

cluster_reagents start This compound product Methyl 6-amino-5-nitronicotinate start->product reagents HNO3 / H2SO4

Caption: Nitration of this compound.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product, Methyl 6-amino-5-nitronicotinate, can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of Methyl 6-amino-5-nitronicotinate to Methyl 5,6-diaminonicotinate

A reliable method for the reduction of the nitro group to an amine is through catalytic hydrogenation.

Reaction Scheme:

cluster_reagents start Methyl 6-amino-5-nitronicotinate product Methyl 5,6-diaminonicotinate start->product reagents H2, Pd/C cluster_reagents start Methyl 5,6-diaminonicotinate product Methyl 2,3-disubstituted-pyrido[2,3-b]pyrazine-7-carboxylate start->product reagent R-CO-CO-R' A This compound B Nitration (HNO3/H2SO4) C Methyl 6-amino-5-nitronicotinate B->C D Reduction (H2, Pd/C) E Methyl 5,6-diaminonicotinate D->E F Cyclocondensation (R-CO-CO-R') G Pyrido[2,3-b]pyrazine Derivative F->G

Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of Methyl 5-amino-6-methoxynicotinate with Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the palladium-catalyzed cross-coupling of methyl 5-amino-6-methoxynicotinate with various aryl halides, a key transformation in the synthesis of novel compounds with potential therapeutic applications. The provided protocols are based on established literature for structurally similar aminopyridine derivatives and offer a robust starting point for reaction optimization.

Introduction

The synthesis of N-aryl aminopyridines is a cornerstone in medicinal chemistry, as this structural motif is present in a wide array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction allows for the coupling of a broad range of amines with aryl halides and pseudohalides under relatively mild conditions, offering significant advantages over traditional methods like nucleophilic aromatic substitution.[2]

This compound is a valuable building block, and its arylation opens avenues to novel derivatives with potential applications in drug discovery. The products of such reactions, methyl 5-(arylamino)-6-methoxynicotinates, are of interest for their potential as kinase inhibitors and other therapeutic agents.

Reaction Workflow

The general workflow for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below. The process involves the combination of the starting materials with a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent, followed by heating to effect the C-N bond formation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent atmosphere Inert Atmosphere (N2 or Ar) solvent->atmosphere heating Heat to Reaction Temperature (e.g., 80-120 °C) atmosphere->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product: Methyl 5-(arylamino)-6-methoxynicotinate

Figure 1: General experimental workflow for the Buchwald-Hartwig amination.

Tabulated Reaction Conditions and Yields

The following table summarizes reaction conditions for the Buchwald-Hartwig cross-coupling of an analogous substrate, methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate, with various aryl halides. These conditions serve as an excellent starting point for the reaction of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1001285
24-ChlorotoluenePd₂(dba)₃ (5)DavePhos (10)NaOtBuToluene1101878
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1002492
42-BromopyridinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1201265
53-BromoquinolinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH1001672
64-IodobenzonitrilePd₂(dba)₃ (5)BrettPhos (10)NaOtBuToluene100895

Experimental Protocol

This protocol is a general procedure for the palladium-catalyzed amination of this compound with an aryl bromide, based on analogous reactions.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk tube or round-bottom flask, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-(arylamino)-6-methoxynicotinate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Signaling Pathway in Drug Development

Derivatives of arylamino-heterocycles are known to interact with various biological targets, including protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3] One such family of kinases are the Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Specifically, CDK4, in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (Rb) and leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for S phase entry. Inhibition of CDK4 can thus lead to cell cycle arrest and is a validated strategy in cancer therapy.[4]

The synthesized methyl 5-(arylamino)-6-methoxynicotinate derivatives, due to their structural similarity to known kinase inhibitors, are promising candidates for targeting the ATP-binding pocket of CDK4.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds CyclinD Cyclin D RTK->CyclinD activates synthesis CyclinD_CDK4 Cyclin D-CDK4 Complex CyclinD->CyclinD_CDK4 associates with CDK4 CDK4 CDK4->CyclinD_CDK4 G1_arrest G1 Phase Arrest CDK4->G1_arrest blockage leads to Rb Rb CyclinD_CDK4->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F releases S_phase_genes S-Phase Genes E2F->S_phase_genes activates transcription inhibitor Methyl 5-(arylamino)- 6-methoxynicotinate Derivative inhibitor->CDK4 inhibits

Figure 2: Potential inhibition of the CDK4/Cyclin D pathway by methyl 5-(arylamino)-6-methoxynicotinate derivatives.

Conclusion

The Buchwald-Hartwig amination provides an efficient and modular route to a diverse library of methyl 5-(arylamino)-6-methoxynicotinate derivatives. The reaction conditions outlined herein, derived from closely related systems, offer a solid foundation for the synthesis of these compounds. The potential of these molecules to act as inhibitors of key signaling pathways, such as the CDK4/Cyclin D axis, underscores their importance for further investigation in the field of drug discovery and development. Researchers are encouraged to use the provided data and protocols as a guide for their synthetic efforts and biological evaluations.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 5-amino-6-methoxynicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the aminopyridine scaffold in numerous biologically active compounds and functional materials. The methodologies outlined below focus on common and robust palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination couplings, providing a foundation for the synthesis of a diverse range of derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like this compound, these reactions typically occur at a halogenated position. Therefore, a common synthetic strategy involves the initial halogenation of the pyridine ring, most frequently at the 3- or 4-position, to provide a handle for subsequent cross-coupling. The existing amino group can also be a site for C-N bond formation via Buchwald-Hartwig amination.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The electron-donating nature of the amino and methoxy groups on the pyridine ring can influence its reactivity in the catalytic cycle. Therefore, careful optimization of reaction conditions is often necessary.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Suzuki-Miyaura Coupling of Halogenated this compound

The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halogenated derivative of this compound and an organoboron compound. The following is a general protocol for the coupling of a bromo-derivative with an arylboronic acid.

Reaction Scheme:

Materials:

  • Methyl 5-amino-3-bromo-6-methoxynicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add Methyl 5-amino-3-bromo-6-methoxynicotinate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add palladium(II) acetate and the phosphine ligand to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

EntryArylboronic AcidLigandSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPPh₃Dioxane/H₂O90885
24-Methoxyphenylboronic acidSPhosToluene/H₂O100692
33-Thienylboronic acidXPhos2-MeTHF/H₂O851078

Note: Yields are illustrative and can vary based on the specific substrates and precise reaction conditions.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and the amino group of this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv) or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate glovebox or under a stream of inert gas, prepare a stock solution of the palladium precatalyst and ligand in toluene.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary (Representative Examples):

EntryAryl BromideLigandBaseTemp (°C)Time (h)Yield (%)
14-BromotolueneXantphosNaOtBu1001288
21-Bromo-3,5-dimethylbenzeneRuPhosK₃PO₄1101882
32-BromopyridineBrettPhosCs₂CO₃952475

Note: Yields are illustrative and can vary based on the specific substrates and precise reaction conditions.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Halogenated Nicotinate - Boronic Acid - Base B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat & Stir (80-100 °C, 4-12h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex L_nPd(II)(Ar)(X) oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord deprotonation Deprotonation (Base) amine_coord->deprotonation amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->amido_complex re Reductive Elimination amido_complex->re re->pd0 product Ar-NR'R'' re->product arx Ar-X arx->oa amine HNR'R'' amine->amine_coord base_h Base-H⁺ base_h->deprotonation

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Phosphine ligands can be air-sensitive and pyrophoric; handle under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.

    • Check the quality and activity of the palladium catalyst and ligand.

    • The chosen base may not be strong enough; consider an alternative.

    • Increase the reaction temperature or time.

  • Formation of side products (e.g., homocoupling):

    • Optimize the stoichiometry of the reactants.

    • Screen different ligands, as ligand choice can significantly impact selectivity.

    • Lower the reaction temperature.

  • Difficult purification:

    • Screen different solvent systems for column chromatography.

    • Consider a different workup procedure to remove catalyst residues.

These protocols and notes provide a starting point for the successful application of palladium-catalyzed cross-coupling reactions with this compound. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and desired outcomes.

Application Notes and Protocols for the Synthesis of Novel Pyridopyrimidines from Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of novel pyridopyrimidine derivatives using a readily available starting material, "Methyl 5-amino-6-methoxynicotinate." The methodologies described herein are based on established synthetic strategies for analogous compounds and are intended to serve as a practical guide for researchers in the field of drug discovery and development.

Synthetic Strategies

The primary approach for the synthesis of pyridopyrimidines from this compound involves the construction of the pyrimidine ring onto the existing pyridine scaffold. This can be achieved through cyclocondensation reactions with various C1 and N1 building blocks. Two key synthetic routes are detailed below, leading to the formation of pyrido[3,2-d]pyrimidin-4(3H)-ones, which are valuable intermediates for further functionalization.

A general workflow for the synthesis is depicted below:

G A This compound B Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives A->B Cyclocondensation C Further Functionalization B->C Chemical Modification D Biologically Active Compounds C->D Lead Optimization

Caption: General workflow for the synthesis of bioactive pyridopyrimidines.

Protocol 1: Synthesis of 7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one

This protocol describes the synthesis of the core pyridopyrimidinone scaffold via a cyclocondensation reaction with formamide.

Reaction Scheme:

Caption: Synthesis of 7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one.

Materials and Methods
Reagent/SolventCAS NumberMolecular WeightQuantity
This compound59237-50-2182.18 g/mol 1.82 g (10 mmol)
Formamide75-12-745.04 g/mol 20 mL
Ethanol64-17-546.07 g/mol As needed
Experimental Procedure
  • In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.82 g, 10 mmol) and formamide (20 mL).

  • Heat the reaction mixture to 150-160 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one.

  • Dry the purified product under vacuum.

Expected Results
ProductAppearanceYield (%)Melting Point (°C)
7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-oneOff-white solid70-80>250
Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-amino-7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one

This protocol details the synthesis of a 2-amino substituted pyridopyrimidinone, a key intermediate for the development of kinase inhibitors and other biologically active molecules. This synthesis is analogous to the reaction of 2-aminonicotinic acid with urea.[1]

Reaction Scheme:

Caption: Synthesis of 2-amino-7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one.

Materials and Methods
Reagent/SolventCAS NumberMolecular WeightQuantity
This compound59237-50-2182.18 g/mol 1.82 g (10 mmol)
Urea57-13-660.06 g/mol 1.80 g (30 mmol)
Diphenyl ether101-84-8170.21 g/mol 20 mL
Experimental Procedure
  • Combine this compound (1.82 g, 10 mmol) and urea (1.80 g, 30 mmol) in a 100 mL three-necked flask.

  • Add diphenyl ether (20 mL) as a high-boiling solvent.

  • Heat the mixture to reflux (approximately 250-260 °C) for 3-4 hours with constant stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Add petroleum ether (50 mL) to facilitate the precipitation and dilute the diphenyl ether.

  • Filter the solid product, wash thoroughly with petroleum ether to remove the solvent, and then with hot ethanol.

  • Dry the product in a vacuum oven.

Expected Results
ProductAppearanceYield (%)Melting Point (°C)
2-amino-7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-oneWhite solid60-70>300
Characterization

The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Potential Biological Significance and Signaling Pathways

Pyridopyrimidine derivatives are known to interact with various biological targets, particularly protein kinases. For instance, certain pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cancer cell proliferation and survival. The inhibition of these kinases can disrupt downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to apoptosis and cell cycle arrest in cancer cells.

A simplified representation of a potential signaling pathway targeted by pyridopyrimidine-based kinase inhibitors is shown below:

G cluster_cell Cancer Cell EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->EGFR

Caption: Potential signaling pathway inhibited by pyridopyrimidine derivatives.

The synthesized 2-amino-7-methoxy-pyrido[3,2-d]pyrimidin-4(3H)-one can serve as a versatile scaffold for the development of such kinase inhibitors through further chemical modifications at the amino group and other positions of the heterocyclic core.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Diphenyl ether is a high-boiling and potentially irritating solvent; handle with care and avoid inhalation of vapors.

  • Formamide is a teratogen; handle with extreme caution and avoid skin contact and inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the synthesis of novel pyridopyrimidine derivatives from this compound. These compounds hold significant potential as scaffolds for the development of new therapeutic agents. Further exploration of their chemical space and biological activities is highly encouraged.

References

Application Notes: Methyl 5-amino-6-methoxynicotinate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative with potential applications as a building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its distinct arrangement of amino, methoxy, and methyl ester functional groups on the pyridine ring makes it a versatile starting material for the construction of various scaffolds, particularly those found in kinase inhibitors and other targeted therapies. This document provides an overview of its potential applications and generalized synthetic protocols.

Potential Applications in Pharmaceutical Synthesis

Substituted pyridines are integral components of numerous approved drugs and clinical candidates. The structural features of this compound suggest its utility in the synthesis of intermediates for drug discovery programs targeting a variety of signaling pathways. The primary amino group serves as a key handle for a range of chemical transformations, including but not limited to:

  • Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides to generate sulfonamide derivatives.

  • Buchwald-Hartwig amination: Cross-coupling reactions with aryl or heteroaryl halides to form complex biaryl amines.

  • Heterocycle formation: Condensation reactions to construct fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are common cores in many kinase inhibitors.

The methoxy group can also be a site for chemical modification, for instance, through ether cleavage to reveal a hydroxyl group for further functionalization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further amide coupling or other transformations.

General Synthetic Pathways

Hypothetical Synthetic Pathway for a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

The following diagram illustrates a potential synthetic route starting from this compound to a substituted pyrido[2,3-d]pyrimidine, a common scaffold in kinase inhibitors.

G cluster_0 Synthesis of a Pyrido[2,3-d]pyrimidine Core A This compound C Cyclization A->C B Formamide or Formamidine acetate B->C D 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one C->D Heat F Chlorination D->F E Chlorinating Agent (e.g., POCl3) E->F G 4-chloro-7-methoxypyrido[2,3-d]pyrimidine F->G Heat I Nucleophilic Aromatic Substitution (SNAr) G->I H Aryl/Heteroaryl Amine (R-NH2) H->I J Substituted Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Intermediate) I->J Base, Solvent, Heat

Caption: Hypothetical synthesis of a kinase inhibitor intermediate.

Experimental Protocols (Generalized)

The following are generalized protocols based on standard organic chemistry transformations for aminopyridine derivatives. These should be considered as starting points and would require optimization for specific substrates and scales.

1. Synthesis of 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one (Intermediate D)

  • Materials: this compound, Formamide, High-boiling point solvent (e.g., Dowtherm A).

  • Procedure:

    • To a solution of this compound (1.0 eq) in a high-boiling point solvent, add formamide (10-20 eq).

    • Heat the reaction mixture to a high temperature (e.g., 180-220 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration.

    • Wash the solid with a suitable solvent (e.g., ethanol or diethyl ether) and dry under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography.

2. Synthesis of 4-chloro-7-methoxypyrido[2,3-d]pyrimidine (Intermediate G)

  • Materials: 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), optional: catalytic amount of DMF.

  • Procedure:

    • In a fume hood, carefully add 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

    • A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 105 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. Synthesis of a Substituted Pyrido[2,3-d]pyrimidine (Intermediate J)

  • Materials: 4-chloro-7-methoxypyrido[2,3-d]pyrimidine, Aryl/Heteroaryl Amine (R-NH₂), Base (e.g., DIPEA or K₂CO₃), Solvent (e.g., isopropanol, DMF, or NMP).

  • Procedure:

    • Dissolve 4-chloro-7-methoxypyrido[2,3-d]pyrimidine (1.0 eq) and the desired aryl/heteroaryl amine (1.0-1.2 eq) in a suitable solvent.

    • Add a base (1.5-2.0 eq) to the mixture.

    • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the amine and the solvent used.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration, washed with a suitable solvent, and dried.

    • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Quantitative Data

As no specific literature examples for reactions involving this compound were identified, a table of quantitative data cannot be provided. For the generalized protocols described above, typical yields for similar transformations reported in the literature are in the range of 60-95%, with purities generally exceeding 95% after purification.

Table 1: Expected Quantitative Data for Generalized Reactions

StepReaction TypeStarting MaterialProductExpected Yield (%)Expected Purity (%)
1CyclizationThis compound7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one70-90>95
2Chlorination7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one4-chloro-7-methoxypyrido[2,3-d]pyrimidine65-85>95
3SNAr4-chloro-7-methoxypyrido[2,3-d]pyrimidineSubstituted Pyrido[2,3-d]pyrimidine60-95>98

Note: The expected yields and purities are estimations based on analogous reactions and would need to be determined experimentally.

Conclusion

This compound holds promise as a versatile precursor for the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors containing the pyrido[2,3-d]pyrimidine core. The generalized protocols and expected outcomes presented here provide a foundation for researchers and drug development professionals to explore the utility of this building block in their synthetic campaigns. Further experimental validation is necessary to establish optimized reaction conditions and to fully characterize the resulting intermediates.

Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 5-amino group of Methyl 5-amino-6-methoxynicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. The following sections detail common and effective methods for derivatizing this primary aromatic amine, including acylation, sulfonylation, reductive amination, and C-N coupling reactions.

Overview of Derivatization Strategies

The 5-amino group of this compound is a nucleophilic site that can readily participate in a variety of chemical transformations. The choice of derivatization strategy will depend on the desired final compound and the overall synthetic route.

  • Acylation/Sulfonylation: Introduction of acyl or sulfonyl groups to form amides and sulfonamides, respectively. These modifications can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule.

  • Reductive Amination: Formation of secondary or tertiary amines by reaction with aldehydes or ketones in the presence of a reducing agent. This is a powerful method for introducing a wide range of alkyl or arylalkyl substituents.[1][2][3]

  • C-N Coupling Reactions: Formation of a new carbon-nitrogen bond with aryl or heteroaryl halides, typically catalyzed by transition metals like copper or palladium. This allows for the synthesis of diarylamine derivatives.

The logical relationship between these derivatization strategies starting from the parent molecule is illustrated below.

Derivatization_Strategies cluster_reactions Derivatization Reactions cluster_products Product Classes Start Methyl 5-amino-6- methoxynicotinate Acylation Acylation Start->Acylation Sulfonylation Sulfonylation Start->Sulfonylation ReductiveAmination Reductive Amination Start->ReductiveAmination CN_Coupling C-N Coupling Start->CN_Coupling Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecTertAmine Secondary/Tertiary Amine Derivatives ReductiveAmination->SecTertAmine DiarylAmine Diaryl Amine Derivatives CN_Coupling->DiarylAmine

Caption: Overview of derivatization pathways for this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for key derivatization reactions. The quantitative data presented in the tables are representative values based on general organic chemistry principles and may require optimization for this specific substrate.

Acylation (Amide Formation)

Acylation of the amino group is a fundamental transformation that can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids.

General Reaction Pathway:

Acylation_Pathway Reactant Methyl 5-amino-6- methoxynicotinate Product Methyl 5-acetamido-6- methoxynicotinate (Amide) Reactant->Product Acylation Reagent R-COCl or (RCO)2O Base (e.g., Pyridine, Et3N) Reagent->Product

Caption: General reaction scheme for the acylation of the amino group.

Protocol: Synthesis of Methyl 5-acetamido-6-methoxynicotinate

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (Et3N, 1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the acylating agent, for example, acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq), to the reaction mixture. The addition is often done at 0 °C to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If THF is used, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Table 1: Representative Data for Acylation Reactions

Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChlorideTriethylamineDCM85-95
Acetic AnhydridePyridineDCM80-90
Benzoyl ChlorideTriethylamineTHF80-95
Sulfonylation (Sulfonamide Formation)

Sulfonylation is analogous to acylation and results in the formation of a stable sulfonamide linkage.

General Reaction Pathway:

Sulfonylation_Pathway Reactant Methyl 5-amino-6- methoxynicotinate Product Methyl 6-methoxy-5-(phenylsulfonamido)nicotinate Reactant->Product Sulfonylation Reagent R-SO2Cl Base (e.g., Pyridine) Reagent->Product

Caption: General reaction scheme for the sulfonylation of the amino group.

Protocol: Synthesis of Methyl 6-methoxy-5-(phenylsulfonamido)nicotinate

  • Preparation: Dissolve this compound (1.0 eq) in pyridine, which acts as both the solvent and the base.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and slowly add the sulfonyl chloride, for example, benzenesulfonyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Data for Sulfonylation Reactions

Sulfonylating AgentBaseSolventTypical Yield (%)
Benzenesulfonyl ChloridePyridinePyridine75-90
p-Toluenesulfonyl ChloridePyridinePyridine80-95
Methanesulfonyl ChlorideTriethylamineDCM70-85
Reductive Amination (Secondary/Tertiary Amine Formation)

Reductive amination is a highly versatile method for forming C-N bonds and introducing a wide variety of substituents on the nitrogen atom.[1][2] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.

General Reaction Pathway:

Reductive_Amination_Pathway Reactant Methyl 5-amino-6- methoxynicotinate Product Methyl 5-(alkylamino)-6- methoxynicotinate Reactant->Product Reductive Amination Reagent1 Aldehyde/Ketone (R-CHO/R2CO) Reagent1->Product Reagent2 Reducing Agent (e.g., NaBH(OAc)3) Reagent2->Product

Caption: General reaction scheme for reductive amination.

Protocol: Synthesis of Methyl 5-(benzylamino)-6-methoxynicotinate

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions to the reaction mixture. The use of NaBH(OAc)3 allows for a one-pot procedure.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 3: Representative Data for Reductive Amination

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
BenzaldehydeNaBH(OAc)3DCE70-90
AcetoneNaBH3CNMethanol60-80
CyclohexanoneNaBH(OAc)3DCE65-85
C-N Coupling Reactions (Diaryl Amine Formation)

Transition metal-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, are powerful methods for the synthesis of diaryl amines.

General Reaction Pathway (Ullmann Condensation):

CN_Coupling_Pathway Reactant1 Methyl 5-amino-6- methoxynicotinate Product Methyl 5-(arylamino)-6- methoxynicotinate Reactant1->Product Reactant2 Aryl Halide (Ar-X) Reactant2->Product Catalyst CuI, Ligand (e.g., L-proline) Base (e.g., K2CO3) Catalyst->Product Ullmann Condensation Experimental_Workflow Start Start: Methyl 5-amino-6- methoxynicotinate ReactionSetup Reaction Setup (Solvent, Reagents, Catalyst) Start->ReactionSetup Reaction Derivatization Reaction (Stirring, Heating) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, Purity Analysis) Purification->Analysis FinalProduct Final Derivatized Product Analysis->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Hypothetical Synthetic Pathway

A plausible synthetic route to Methyl 5-amino-6-methoxynicotinate can be envisioned as a multi-step process starting from commercially available 6-chloro-5-nitronicotinic acid. The key transformations would include methoxylation, esterification, and reduction of the nitro group.

Synthetic_Pathway A 6-Chloro-5-nitronicotinic acid B Methyl 6-chloro-5-nitronicotinate A->B Esterification (MeOH, H+) C Methyl 6-methoxy-5-nitronicotinate B->C Methoxylation (NaOMe, MeOH) D This compound C->D Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Esterification (Step 1) - Incomplete reaction. - Hydrolysis of the ester during workup.- Increase reaction time or temperature. - Use a dehydrating agent (e.g., molecular sieves). - Ensure anhydrous conditions. - Neutralize acidic catalyst before aqueous workup.
Low yield in Methoxylation (Step 2) - Incomplete reaction. - Competing side reactions (e.g., hydrolysis of the ester). - Steric hindrance.- Use a stronger base or higher temperature. - Ensure anhydrous conditions. - Use a phase-transfer catalyst if solubility is an issue.
Incomplete Reduction of Nitro Group (Step 3) - Catalyst poisoning. - Insufficient catalyst loading. - Insufficient hydrogen pressure or reaction time.- Use a fresh, high-quality catalyst. - Increase catalyst loading (e.g., from 5 mol% to 10 mol%). - Increase hydrogen pressure and/or reaction time. - Consider alternative reducing agents (e.g., SnCl2, Fe/HCl).
Formation of Impurities - Over-reduction of the pyridine ring. - Incomplete reactions from previous steps. - Decomposition of starting material or product.- Carefully monitor the reaction progress by TLC or LC-MS. - Optimize reaction conditions (temperature, pressure, time). - Purify intermediates at each step.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent. - Co-elution of impurities during chromatography.- Use a different solvent for extraction. - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the esterification of 6-chloro-5-nitronicotinic acid?

A1: The critical parameters for a successful esterification are maintaining anhydrous conditions to prevent the reverse hydrolysis reaction and using a sufficient amount of acid catalyst (e.g., sulfuric acid, thionyl chloride, or gaseous HCl) in methanol. The reaction progress should be monitored by TLC until the starting material is consumed.

Q2: I am observing low conversion in the methoxylation step. What can I do?

A2: Low conversion in the nucleophilic aromatic substitution of the chloride with methoxide can be due to several factors. Ensure your sodium methoxide is fresh and anhydrous. The reaction may require elevated temperatures or microwave irradiation to proceed to completion. You can also consider using a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.

Q3: The reduction of the nitro group is sluggish. Are there alternatives to catalytic hydrogenation?

A3: Yes, if catalytic hydrogenation with H2/Pd-C is slow or incomplete, several other methods can be employed for the reduction of an aromatic nitro group. These include using metal reductants in acidic media, such as tin(II) chloride (SnCl2) in concentrated HCl, or iron powder in acetic acid or with ammonium chloride. These methods are often effective and can be performed at room temperature or with gentle heating.

Q4: How can I monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the progress of each step. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. Staining with UV light and/or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general organic chemistry principles for reactions of similar substrates.

Step 1: Esterification of 6-chloro-5-nitronicotinic acid

  • Suspend 6-chloro-5-nitronicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 6-chloro-5-nitronicotinate.

Step 2: Methoxylation of Methyl 6-chloro-5-nitronicotinate

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add a solution of Methyl 6-chloro-5-nitronicotinate (1.0 eq) in anhydrous methanol.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude Methyl 6-methoxy-5-nitronicotinate.

Step 3: Reduction of Methyl 6-methoxy-5-nitronicotinate

  • Dissolve Methyl 6-methoxy-5-nitronicotinate (1.0 eq) in methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualization of Troubleshooting Logic

Troubleshooting_Workflow Start Low Reaction Yield Step Identify Reaction Step with Low Yield Start->Step Incomplete Incomplete Reaction? Step->Incomplete Impurity Impurity Formation? Step->Impurity Incomplete->Impurity No Optimize Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete->Optimize Yes Purify Improve Purification of Intermediates Impurity->Purify Yes Alternative Consider Alternative Reagents/Catalysts Impurity->Alternative No End Improved Yield Optimize->End Purify->End Alternative->End

Caption: A general workflow for troubleshooting low reaction yields.

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Suzuki coupling of "Methyl 5-amino-6-methoxynicotinate." The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired cross-coupled product. What are the potential causes and how can I improve it?

A1: Low yields in the Suzuki coupling of this compound, an electron-rich and potentially sterically hindered substrate, can stem from several factors. The primary culprits are often competing side reactions such as homocoupling and protodeboronation, as well as suboptimal reaction conditions.

Troubleshooting Steps:

  • Optimize the Base: The choice and amount of base are critical. While inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used, their strength can influence side reactions. For substrates with amine functionalities, a careful selection is necessary to avoid undesired interactions.[1] Stronger bases might be required for less reactive coupling partners.[2]

  • Screen Palladium Catalysts and Ligands: The combination of the palladium source and ligand significantly impacts catalytic activity and selectivity. For electron-rich substrates, bulky and electron-donating phosphine ligands (e.g., Buchwald or Fu ligands) can promote the desired cross-coupling over side reactions.[3]

  • Solvent Selection: The solvent system influences the solubility of reactants and the efficacy of the base. A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is common. The ratio can be adjusted to optimize the reaction.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst decomposition. A systematic temperature screen is recommended.

  • Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxygen from inducing homocoupling of the boronic acid.[4]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or certain palladium species.[4][5]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

  • Palladium(0) Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), which can promote homocoupling during the in situ reduction to Pd(0).

  • Ligand Choice: Bulky electron-rich phosphine ligands can favor the cross-coupling pathway over the homocoupling pathway.[6]

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Q3: My mass spectrometry analysis shows a byproduct corresponding to the starting material where the bromine atom has been replaced by a hydrogen. What is this and how can I prevent it?

A3: This side product results from a process called protodeboronation , where the boronic acid or ester reacts with a proton source (often water or alcohol in the solvent) to replace the boronic acid group with a hydrogen atom.[5] Electron-rich and heteroaromatic boronic acids can be particularly susceptible to this side reaction.

Methods to Suppress Protodeboronation:

  • Use of Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, for substrates prone to protodeboronation, using anhydrous solvents and reagents can be beneficial.

  • Base Selection: The choice of base can influence the rate of protodeboronation. In some cases, weaker bases or fluoride-based bases (e.g., KF or CsF) can be advantageous.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the exposure of the boronic acid to conditions that promote protodeboronation.

Data on Reaction Condition Optimization

The following table summarizes the effect of different reaction parameters on the yield of Suzuki coupling reactions for substrates similar to this compound. This data can guide the optimization of your reaction.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O (4:1)901875[1]
3-Bromo-6-(thiophen-2-yl)pyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME/EtOH804828[7]
2,6-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ (2)Ad-BrettPhos (8)K₃PO₄ (3)Dioxane1002485[8]
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPalladacycle (1)SPhos (1.2)K₃PO₄ (2)THF/H₂O (5:1)600.195[9]

Key Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions involving substituted pyridines. These should be adapted for "this compound" as a starting point for optimization.

Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Aminopyridine[1]
  • To a reaction vessel, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling
  • In a microwave vial, combine the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), a base such as Cs₂CO₃ (2.0 equiv), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-5 mol%).

  • Add a suitable solvent (e.g., DMF or dioxane/water).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by chromatography.

Visualizing Reaction Pathways and Troubleshooting

Suzuki Catalytic Cycle and Competing Side Reactions

Suzuki_Side_Reactions cluster_suzuki Suzuki Cross-Coupling Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)2) ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' BoronicAcid Ar'-B(OR)2 ArPdX->BoronicAcid Competes for Boronic Acid Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation

Caption: The Suzuki catalytic cycle and major competing side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Crude Reaction (LC-MS, NMR) Start->Analyze Identify Identify Major Components Analyze->Identify SM_Present Starting Materials Present? Identify->SM_Present Side_Products Side Products Observed? Identify->Side_Products Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Concentration SM_Present->Optimize_Conditions Yes Change_Catalyst Change Catalyst/Ligand: - More active system - Bulky/e--rich ligand SM_Present->Change_Catalyst No Improvement Homocoupling Homocoupling Product (Ar'-Ar') Side_Products->Homocoupling Yes Protodeboronation Protodeboronation Product (Ar'-H) Side_Products->Protodeboronation Yes Degas Improve Degassing Technique Homocoupling->Degas Stable_Boron Use More Stable Boron Reagent (e.g., Pinacol Ester) Protodeboronation->Stable_Boron End Improved Yield Optimize_Conditions->End Change_Catalyst->End Degas->End Stable_Boron->End

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Optimization of the Buchwald-Hartwig Amination with Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of Methyl 5-amino-6-methoxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful implementation of this important cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for the Buchwald-Hartwig amination of this compound with an aryl halide?

A1: For the coupling of this compound with an aryl halide (e.g., aryl bromide), a good starting point is to use a palladium catalyst with a suitable phosphine ligand, a base, and an appropriate solvent. Based on protocols for similar aminopyridine substrates, the following conditions can be considered:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: Xantphos or XPhos

  • Base: Cs₂CO₃ or K₃PO₄

  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 80-110 °C

It is crucial to degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

Q2: The reaction is not proceeding to completion. What are the likely causes?

A2: Incomplete conversion in Buchwald-Hartwig reactions can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may not have been efficiently reduced to the active Pd(0) species, or it may have decomposed. Ensure your palladium source and ligand are of high quality and stored under inert conditions.

  • Inappropriate Ligand: The ligand may not be suitable for this specific substrate. Sterically hindered and electron-rich ligands are often required for challenging couplings.

  • Insufficiently Strong Base: The base might not be strong enough to deprotonate the aminopyridine effectively. Consider screening stronger bases like NaOtBu or LHMDS, but be mindful of potential side reactions with the methyl ester group.

  • Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent.[1] Consider a co-solvent or a different solvent system.

  • Catalyst Inhibition: The pyridine nitrogen on your substrate can coordinate to the palladium center and inhibit catalysis. Using a bidentate ligand like Xantphos can sometimes mitigate this issue.[2]

Q3: I am observing significant amounts of side products. What are they and how can I minimize them?

A3: Common side products in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halide with a hydrogen atom. This can be favored by high temperatures and certain ligands. Lowering the reaction temperature or screening different ligands can help.

  • Homocoupling of the Aryl Halide: This leads to the formation of a biaryl compound. This is often a sign of poor catalyst performance.

  • Hydrolysis of the Methyl Ester: The basic reaction conditions can lead to the saponification of the methyl ester. Using a milder base like K₂CO₃ or Cs₂CO₃ can help, although this may require higher temperatures or longer reaction times.[3]

Q4: How do the methoxy and methyl ester substituents on this compound affect the reaction?

A4: The electronic properties of the substituents on your aminopyridine play a significant role:

  • 6-Methoxy Group: This is an electron-donating group, which increases the electron density on the pyridine ring and the amino group. This can make the amine more nucleophilic but may also increase its potential to coordinate to and inhibit the palladium catalyst.

  • 5-Amino Group: This is the reacting nucleophile.

  • Methyl Nicotinate: The methyl ester at the 3-position is an electron-withdrawing group. This can decrease the nucleophilicity of the amino group, potentially making the reaction more challenging. It is also a site for potential side reactions under strongly basic conditions.

The combination of these groups makes careful optimization of the reaction conditions essential.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure anaerobic conditions. Try a different palladium source (e.g., Pd(OAc)₂).
Inappropriate ligandScreen different ligands (e.g., XPhos, RuPhos, BrettPhos). Consider bidentate ligands like Xantphos or DPEphos.
Base is too weakSwitch to a stronger base (e.g., NaOtBu, K₃PO₄). Be cautious of ester hydrolysis.
Poor solubilityTry a different solvent (e.g., THF, CPME) or a solvent mixture.
Catalyst inhibition by pyridine nitrogenIncrease ligand to palladium ratio. Use a bidentate ligand.
Significant Hydrodehalogenation High reaction temperatureLower the reaction temperature and increase the reaction time.
Inappropriate ligandScreen different ligands.
Ester Hydrolysis Base is too strongUse a milder base (e.g., Cs₂CO₃, K₂CO₃).
Presence of waterEnsure all reagents and solvents are anhydrous.
Reaction is not reproducible Inconsistent quality of reagentsUse high-purity, anhydrous solvents and reagents. Ensure the palladium catalyst and ligands are from a reliable source and have not degraded.
Oxygen contaminationThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.

Data Presentation: Reaction Conditions for Amination of Related Heterocycles

The following table summarizes successful reaction conditions for the Buchwald-Hartwig amination of various aminopyridines and related N-heterocycles, which can serve as a starting point for the optimization of your reaction.

Amine Substrate Aryl Halide Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
2-AminopyridineAryl BromidePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene10085-95[4]
3-AminoquinolineAryl BromidePd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene10080-92(General Protocol)
Methyl 3-aminopyridine-2-carboxylateAryl IodidePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)1,4-Dioxane11075-88(Hypothetical based on similar substrates)
2-Amino-5-bromopyridineAnilinePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene9092(General Protocol)

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination Screening:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (see table for loading), and the base (1.4 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the palladium source (see table for loading).

  • Add the degassed solvent (5 mL).

  • Seal the tube and place it in a preheated oil bath at the desired temperature.

  • Stir the reaction mixture for the specified time (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR')]+X- OA_complex->Amine_complex Amine Coordination (R'-NH₂) Amido_complex L-Pd(II)(Ar)(NR') Amine_complex->Amido_complex Deprotonation (+ Base) BaseH [Base-H]+X- Amine_complex->BaseH Amido_complex->Pd0 Reductive Elimination (Ar-NHR') Product Coupled Product (Ar-NHR') Amido_complex->Product ArX Aryl Halide (Ar-X) ArX->OA_complex Amine Methyl 5-amino-6- methoxynicotinate (R'-NH₂) Amine->Amine_complex Base Base Base->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Inert Check Inert Atmosphere and Reagent Quality Start->Check_Inert Screen_Ligand Screen Different Ligands (e.g., XPhos, RuPhos) Check_Inert->Screen_Ligand If still low yield Screen_Base Screen Different Bases (e.g., NaOtBu, K3PO4) Screen_Ligand->Screen_Base Screen_Solvent Screen Different Solvents (e.g., THF, Dioxane) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Side_Reaction Analyze for Side Reactions (Hydrodehalogenation, Hydrolysis) Optimize_Temp->Side_Reaction Adjust_Conditions Adjust Conditions Based on Side Product Formation Side_Reaction->Adjust_Conditions Side products observed Success Successful Optimization Side_Reaction->Success No major side products, yield improved Adjust_Conditions->Success

Caption: A workflow for troubleshooting the Buchwald-Hartwig reaction.

References

Technical Support Center: Purification of Methyl 5-amino-6-methoxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 5-amino-6-methoxynicotinate and its derivatives. The following information is based on established purification techniques for aromatic amines and substituted pyridines and should be adapted and optimized for your specific derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound derivatives?

The most common and effective purification techniques for this class of compounds are column chromatography, recrystallization, and acidic aqueous extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: My compound streaks badly during silica gel column chromatography. How can I prevent this?

Streaking of basic compounds like aminopyridines on acidic silica gel is a common issue due to strong interactions. This can be mitigated by:

  • Adding a basic modifier: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) or ammonia, into the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape.[1][2][3] A typical starting point is 0.1-1% TEA in your eluent system.

  • Using an amine-functionalized stationary phase: These columns have a modified surface that is less acidic and more suitable for the purification of basic compounds.[1]

  • Employing reverse-phase chromatography: Using a C18 column with a mobile phase containing a basic modifier can be an effective alternative.[2]

Q3: What are suitable recrystallization solvents for this compound derivatives?

The polarity of this compound is influenced by the amino, methoxy, and ester functional groups. A systematic approach to solvent selection is recommended. Common solvent systems for polar aromatic compounds include:

  • Single solvents: Ethanol, isopropanol, ethyl acetate, or toluene.[4][5]

  • Solvent pairs: A combination of a solvent in which the compound is soluble (e.g., ethanol, acetone) and a non-solvent in which it is poorly soluble (e.g., hexanes, water) can be effective.[5] Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.

Q4: Can I purify my compound by forming a salt?

Yes, for basic compounds like your aminopyridine derivative, forming an acid salt can be an excellent purification strategy, particularly if the impurities are neutral or acidic.[5][6] You can dissolve your crude product in a suitable organic solvent and add an acid (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. The salt can then be collected by filtration and, if desired, neutralized to recover the free base.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Compound streaks or shows significant tailing on silica gel. Strong interaction between the basic amine and acidic silica.1. Add 0.1-1% triethylamine or ammonia to the eluent. 2. Switch to an amine-functionalized silica column. 3. Consider reverse-phase chromatography with a basic modifier.[1][2][3]
Poor separation of the desired product from impurities. Inappropriate mobile phase polarity.1. Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). 2. Use a gradient elution to improve separation.
Compound appears to decompose on the column. The compound may be unstable on acidic silica.1. Use a deactivated (neutral) silica or alumina column. 2. Work quickly and avoid prolonged exposure to the stationary phase.
Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Compound oils out instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Try a lower boiling point solvent or solvent mixture. 2. Add a seed crystal to induce crystallization. 3. Allow the solution to cool more slowly.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.1. Reduce the volume of the solvent by evaporation. 2. Add a non-solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Low recovery of the purified product. The compound has significant solubility in the cold solvent.1. Ensure you are using the minimum amount of hot solvent to dissolve the compound. 2. Cool the solution for a longer period and at a lower temperature. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Protocol for Column Chromatography
  • Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh). If streaking is observed, consider using triethylamine-treated silica or an amine-functionalized column.

  • Mobile Phase Selection:

    • Begin with a non-polar/polar solvent system such as hexanes/ethyl acetate.

    • If the compound is highly polar, a system like dichloromethane/methanol may be more appropriate.

    • Based on TLC analysis, add 0.1-1% triethylamine to the chosen mobile phase to reduce tailing.

  • Column Packing: Pack the column with the selected stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution: Start with a mobile phase of low polarity and gradually increase the polarity (gradient elution) to elute the compounds. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing Purification Workflows

Purification_Workflow cluster_chromatography Column Chromatography crude1 Crude Product dissolve1 Dissolve in Minimum Solvent crude1->dissolve1 load Load onto Silica Column dissolve1->load elute Elute with Solvent Gradient (+/- TEA) load->elute fractions Collect Fractions elute->fractions tlc Analyze by TLC fractions->tlc combine Combine Pure Fractions tlc->combine evaporate1 Evaporate Solvent combine->evaporate1 pure1 Pure Product evaporate1->pure1

Caption: Workflow for Purification by Column Chromatography.

Recrystallization_Workflow cluster_recrystallization Recrystallization crude2 Crude Product dissolve2 Dissolve in Minimum Hot Solvent crude2->dissolve2 cool Cool Slowly to Induce Crystallization dissolve2->cool filter Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure2 Pure Product dry->pure2

Caption: Workflow for Purification by Recrystallization.

Acid_Extraction_Workflow cluster_extraction Acidic Aqueous Extraction crude3 Crude Product in Organic Solvent extract Extract with dilute HCl (aq) crude3->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (Protonated Product) separate->aq_layer org_layer Organic Layer (Neutral/Acidic Impurities) separate->org_layer basify Basify Aqueous Layer (e.g., with NaOH) aq_layer->basify extract_back Extract with Organic Solvent basify->extract_back dry_evap Dry and Evaporate Organic Solvent extract_back->dry_evap pure3 Pure Product dry_evap->pure3

Caption: Workflow for Purification by Acidic Aqueous Extraction.

References

Overcoming low reactivity of "Methyl 5-amino-6-methoxynicotinate" in C-N coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the C-N coupling of "Methyl 5-amino-6-methoxynicotinate." This substrate's electronic properties can lead to low reactivity in standard coupling protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my C-N coupling reaction with this compound failing or giving low yields?

A1: The low reactivity of this compound in C-N coupling reactions stems primarily from its electronic nature and structure:

  • Electron-Rich Heterocycle: The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups. This increases the electron density on the pyridine ring, making the amine nitrogen less nucleophilic compared to simpler anilines. More electron-rich anilines have been shown to exhibit faster reaction rates in some systems[1].

  • Catalyst Inhibition: The pyridine nitrogen atom can act as a ligand and coordinate strongly to the metal center (e.g., Palladium or Nickel) of the catalyst. This can lead to catalyst inhibition or the formation of inactive catalyst species, thereby slowing down or halting the catalytic cycle.

  • Steric Hindrance: The presence of the methoxy group ortho to the amino group can introduce steric hindrance, which may impede the approach of the amine to the metal center of the oxidative addition complex.

Q2: Which catalyst systems are recommended as a starting point for this type of substrate?

A2: While classical Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, its success with this specific substrate may require careful optimization of ligands and bases[2][3]. For challenging, electron-rich heteroaromatic amines, modern catalyst systems are often more effective:

  • Nickel-Based Catalysts: Nickel has emerged as a cost-effective and highly effective alternative to Palladium for C-N cross-coupling reactions.[4] Systems using simple nickel salts (e.g., NiCl2·6H2O) with specialized ligands can be highly efficient for coupling (hetero)anilines, sometimes even at room temperature.[5]

  • Palladium with Specialized Ligands: If using a Palladium-based system, employ bulky, electron-rich biarylphosphine ligands. These ligands promote the crucial reductive elimination step and can stabilize the active catalytic species.

  • Photoredox Catalysis: Light-mediated nickel catalysis offers a powerful alternative that can proceed under very mild conditions (e.g., room temperature).[6] This approach uses a photocatalyst to access different nickel oxidation states (e.g., Ni(I)/Ni(III)), which can overcome the high activation barriers associated with traditional thermal methods.[6][7]

Q3: How can I optimize reaction conditions for a Buchwald-Hartwig (Palladium) coupling?

A3: Optimization is key. If you are committed to a Palladium-based approach, consider systematically screening the following parameters:

  • Ligand: This is often the most critical variable. Test a variety of bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphine ligands).

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common starting point. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K3PO4). The choice of base can significantly influence the reaction rate and yield.[8]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are required. Toluene, dioxane, and THF are commonly used. The choice of solvent can affect catalyst solubility and reactivity.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A typical range is 80-110 °C.

Q4: Are there alternative strategies if traditional thermal methods fail?

A4: Yes. If both Palladium and Nickel-based thermal methods provide unsatisfactory results, consider these alternatives:

  • Nickel/Photoredox Dual Catalysis: This is a state-of-the-art method for forming C-N bonds under mild conditions.[1] It can be particularly effective for electron-rich substrates where thermal oxidative addition is sluggish.[6]

  • Ullmann Condensation: This is a classical copper-catalyzed C-N coupling reaction. While it often requires high temperatures and stoichiometric copper, modern variations use catalytic amounts of copper with specific ligands, making it a viable, palladium-free alternative.[9]

  • Chan-Lam Coupling: This copper-catalyzed method couples amines with boronic acids and can be an effective alternative for forming C-N bonds.[10]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yielding C-N coupling reactions with this compound.

G start Low Yield / No Reaction Observed check_reagents Verify Reagent Quality & Inert Atmosphere start->check_reagents pd_system Initial System: Pd-Catalyzed (Buchwald-Hartwig) check_reagents->pd_system Reagents OK optimize_pd Optimize Pd System: Screen Ligands, Bases, Solvent pd_system->optimize_pd Low Yield switch_ni Switch to Ni-Catalyzed System optimize_pd->switch_ni No Improvement success Successful Coupling optimize_pd->success Improved Yield optimize_ni Optimize Ni System: Screen Ligands & Conditions switch_ni->optimize_ni photoredox Consider Advanced Methods: Ni/Photoredox Dual Catalysis optimize_ni->photoredox Still Low Yield optimize_ni->success Improved Yield photoredox->success

Caption: A troubleshooting workflow for C-N coupling reactions.

Comparative Data on Catalyst Systems

The following tables summarize typical starting conditions for relevant C-N coupling reactions. Note that these are generalized, and optimization is almost always necessary.

Table 1: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

Parameter Condition Notes
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃ 1-5 mol %
Ligand Bulky Biarylphosphines 1.2-2.0 eq. relative to Pd
Base NaOtBu, K₃PO₄, LiHMDS 1.5-2.5 eq.
Solvent Toluene, Dioxane, THF Anhydrous, degassed
Temperature 80 - 110 °C Requires heating

| Atmosphere | Inert (Nitrogen or Argon) | Critical for catalyst stability |

Table 2: Typical Conditions for Nickel-Catalyzed Amination

Parameter Condition Notes
Catalyst Precursor NiCl₂·glyme, Ni(acac)₂ 1-10 mol %
Ligand Phosphines, N-Heterocyclic Carbenes (NHCs) Often required for efficiency[5]
Base NaOtBu, K₂CO₃ 1.5-2.5 eq.
Solvent Toluene, Dioxane, DMAc Anhydrous, degassed
Temperature 25 - 100 °C Can often proceed at lower temps than Pd

| Atmosphere | Inert (Nitrogen or Argon) | Critical for catalyst stability |

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed C-N Coupling Screen

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the Palladium precatalyst and ligand in the reaction solvent (e.g., toluene). Add the appropriate amount of this catalyst solution to the reaction vial via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Nickel/Photoredox C-N Coupling Reaction

  • Preparation: To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.5 eq.), nickel catalyst (e.g., NiCl₂·glyme, 2-5 mol %), photocatalyst (e.g., an Iridium or organic photocatalyst, 1-2 mol %), and a magnetic stir bar.

  • Inerting & Solvent Addition: Seal the vial and thoroughly purge with an inert gas. Add the anhydrous, degassed solvent (e.g., DMAc or MeCN) followed by the base (e.g., an organic base like DBU or a weaker inorganic base).

  • Reaction Setup: Place the vial in a photoreactor equipped with a cooling fan and the appropriate light source (e.g., blue LEDs).

  • Irradiation: Stir the reaction mixture under irradiation at room temperature for 12-48 hours.

  • Monitoring & Workup: Monitor the reaction and perform the workup and purification as described in the palladium-catalyzed protocol.

Catalyst Selection Logic

Choosing the right catalyst system from the outset can save significant time. The following diagram illustrates a decision-making process based on the substrate's characteristics.

G start Substrate: This compound properties Key Properties: Electron-Rich, Heteroaromatic, Potential Catalyst Poisoning start->properties path1 Traditional Approach: Buchwald-Hartwig (Pd) properties->path1 High Temp Tolerable? path2 Modern Approach: Nickel Catalysis properties->path2 Cost/Efficiency Focus? path3 Advanced Approach: Photoredox/Nickel Catalysis properties->path3 Mild Conditions Needed? path1_req Requires Bulky, Electron-Rich Biarylphosphine Ligands path1->path1_req path2_req Often More Effective for Electron-Rich Substrates path2->path2_req path3_req Best for Mild Conditions & Overcoming High Barriers path3->path3_req

Caption: A decision tree for selecting a C-N coupling strategy.

References

"Methyl 5-amino-6-methoxynicotinate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Methyl 5-amino-6-methoxynicotinate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available supplier data, it is recommended to store this compound in a dry and cool place.[1] For long-term storage, some suppliers of similar chemical compounds recommend storing at -20°C. Always refer to the product-specific information provided by the supplier.

Q2: What is the expected shelf-life of this compound?

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not detailed in the available literature, a common degradation pathway for similar compounds like methyl nicotinate is the hydrolysis of the methyl ester to its corresponding carboxylic acid (nicotinic acid).[2][3][4] The presence of the amino and methoxy groups on the pyridine ring may also influence its stability, potentially making it susceptible to oxidation or photodecomposition.

Q4: How can I assess the stability of my sample of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. An example of an HPLC protocol used for a similar compound is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This is a common issue that can arise from compound degradation. The following workflow can help you troubleshoot the problem.

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temperature, Light, Humidity) start->check_storage check_purity Assess Compound Purity via HPLC check_storage->check_purity Storage OK new_sample Use a Fresh/New Batch of Compound check_storage->new_sample Improper Storage check_purity->new_sample Purity < 95% or Degradants Present modify_protocol Modify Experimental Protocol (e.g., pH, solvent, temperature) check_purity->modify_protocol Purity Acceptable stability_study Conduct a Forced Degradation Study new_sample->stability_study Inconsistency Persists end_good Problem Resolved new_sample->end_good Results are now Consistent identify_degradants Identify Degradation Products (e.g., via LC-MS) stability_study->identify_degradants identify_degradants->modify_protocol modify_protocol->end_good Results are now Consistent end_bad Consult with Technical Support modify_protocol->end_bad Inconsistency Persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation

Summary of Recommended Storage Conditions
ParameterRecommendationSource
TemperatureCool
-20°C (for long-term)
AtmosphereDry
LightProtect from light (general precaution)-
Template for User-Generated Stability Data

This table is provided as a template for researchers to record their own stability data for this compound under various conditions.

ConditionTime PointPurity (%) by HPLCAppearanceNotes
-20°C (Solid) 0
3 months
6 months
12 months
4°C (Solid) 0
1 month
3 months
Room Temp (Solid) 0
1 week
1 month
In Solution (Specify Solvent & Temp) 0
24 hours
1 week

Experimental Protocols

Exemplary HPLC Method for Stability Assessment of a Nicotinate Ester

This protocol is adapted from a study on methyl nicotinate and can serve as a starting point for developing a method for this compound.[4] Method optimization will likely be necessary.

Objective: To determine the purity of this compound and detect the presence of its potential hydrolytic degradant, 5-amino-6-methoxynicotinic acid.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 25% (v/v) methanol in water (or other suitable solvent mixture, may require adjustment)

  • Standards of this compound and, if available, the potential degradant.

  • Volumetric flasks, pipettes, and syringes

  • HPLC-grade solvents

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • If a standard for the potential degradant is available, prepare a separate stock solution.

    • Create a working standard solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample to be tested.

    • Dissolve and dilute the sample in the mobile phase to the same concentration as the working standard.

  • Chromatographic Conditions:

    • Injection Volume: 20 µL

    • Column: Supelco Supelcosil™ LC-18 or equivalent

    • Mobile Phase: 25% Methanol in Water (Isocratic)

    • Flow Rate: 1.5 mL/min

    • Detection Wavelength: 263 nm (This should be optimized for this compound)

    • Column Temperature: Ambient

  • Analysis:

    • Inject the working standard to determine the retention time and peak area of the parent compound.

    • Inject the sample solution.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • Calculate the purity of the sample by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram.

Data Interpretation:

A decrease in the peak area of this compound and the appearance of new peaks over time under specific storage conditions would indicate instability. The rate of degradation can be quantified by monitoring these changes at different time points.

References

Preventing dimer formation in "Methyl 5-amino-6-methoxynicotinate" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 5-amino-6-methoxynicotinate". The focus is on preventing dimer formation and other side reactions during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common reactions?

This compound (CAS No. 59237-50-2) is a substituted aminopyridine derivative.[1] Its chemical structure features a pyridine ring with an amino group, a methoxy group, and a methyl ester, making it a versatile building block in organic synthesis. The primary amino group is a key reactive site, commonly participating in reactions such as:

  • Amide bond formation: Reaction of the amino group with carboxylic acids to form amides. This is one of the most frequent reactions in drug discovery.

  • Cross-coupling reactions: The amino group can also participate in palladium-catalyzed reactions like the Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation to form C-N bonds.[2][3][4][5][6]

Q2: What is dimer formation and why is it a problem in reactions with this compound?

Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, dimeric structure. This is undesirable as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q3: What are the potential mechanisms for dimer formation?

While direct evidence for dimerization of this compound is not extensively documented in the literature, plausible mechanisms can be inferred from the reactivity of similar aminopyridine compounds:

  • Self-coupling in Amide Bond Formation: In the presence of a coupling reagent, the amino group of one molecule could potentially react with the activated carboxylate of another molecule if the corresponding nicotinic acid is present as an impurity or formed in situ.

  • Oxidative Dimerization: Under certain conditions, particularly with transition metal catalysts, oxidative coupling of two amine molecules can occur.

  • Ullmann-type Self-Condensation: In copper-catalyzed cross-coupling reactions, self-condensation of the aminopyridine can be a competing side reaction.[3][7][8][9]

Troubleshooting Guide: Preventing Dimer Formation

This guide provides specific troubleshooting advice for common issues encountered during reactions with this compound, with a focus on amide bond formation.

Issue 1: Low yield of the desired amide product and formation of a major, less polar byproduct.

This issue often points to the formation of a dimer or other side products.

Troubleshooting Steps:

  • Optimize the order of addition of reagents: In amide coupling reactions, pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize the chance of the amine reacting with the coupling reagent or itself.

  • Choose the appropriate coupling reagent: For electron-rich anilines like this compound, certain coupling reagents may be more prone to side reactions. Consider using HATU or HBTU, which are known to be efficient for such substrates.

  • Control the reaction temperature: Running the reaction at lower temperatures can often suppress the rate of side reactions, including dimerization.

  • Select a suitable base: The choice of base can significantly impact the reaction outcome. Non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are often preferred to minimize side reactions.

  • Ensure the purity of starting materials: Impurities in the this compound or the carboxylic acid can lead to unexpected side reactions.

Issue 2: Formation of multiple, difficult-to-separate byproducts.

This could be due to a combination of dimer formation and other side reactions, such as the formation of guanidinium or N-acylurea byproducts when using carbodiimide coupling reagents.

Troubleshooting Steps:

  • Switch to a phosphonium or uronium-based coupling reagent: Reagents like HBTU, HATU, or PyBOP can be less prone to the formation of N-acylurea byproducts compared to carbodiimides like EDC or DCC.

  • Use an additive: If using a carbodiimide, the addition of HOBt or HOAt can help to suppress racemization and other side reactions by forming a more stable activated ester intermediate.

  • Optimize the solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like DMF, NMP, or DCM are commonly used for amide coupling.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing amide coupling reactions.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AgentCommon AdditivesTypical Yield Range (%)Notes
EDCCarbodiimideHOBt, HOAt, DMAP60-95Can form N-acylurea byproduct.[10][11]
DCCCarbodiimideHOBt, HOAt60-95Byproduct (DCU) is poorly soluble.
HATUUronium Salt-70-98Highly efficient for hindered amines and electron-rich anilines.
HBTUUronium Salt-70-95Similar to HATU, generally good for a wide range of substrates.
PyBOPPhosphonium Salt-65-90Less reactive than HATU but still very effective.

Table 2: Influence of Base and Solvent on Amide Coupling Yield

BaseSolventTypical Yield (%)Comments
DIPEADMF85-95Common choice, non-nucleophilic.
TriethylamineDCM80-90Can sometimes act as a nucleophile.
N-MethylmorpholineTHF80-90Weaker base, can be beneficial in some cases.
2,6-LutidineAcetonitrile85-95Sterically hindered, good for suppressing side reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, 5 mL/mmol), add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Dimerization_Pathways cluster_amide Amide Coupling Self-Condensation cluster_cross_coupling Cross-Coupling Self-Condensation A1 Methyl 5-amino-6- methoxynicotinate Coupling_Reagent Coupling Reagent (e.g., HATU) A1->Coupling_Reagent Activation A2 Methyl 5-amino-6- methoxynicotinate Dimer_Amide Amide-linked Dimer A2->Dimer_Amide Nucleophilic Attack Coupling_Reagent->Dimer_Amide B1 Methyl 5-amino-6- methoxynicotinate Catalyst Pd or Cu Catalyst B1->Catalyst B2 Methyl 5-amino-6- methoxynicotinate B2->Catalyst Dimer_Cross C-N Linked Dimer Catalyst->Dimer_Cross

Caption: Plausible Dimerization Pathways.

Experimental_Workflow start Start reagents Combine Carboxylic Acid, Coupling Reagent, and Base start->reagents activation Stir for Activation (15-30 min) reagents->activation add_amine Add Methyl 5-amino-6- methoxynicotinate activation->add_amine reaction Monitor Reaction (TLC/LC-MS) add_amine->reaction troubleshoot Low Yield or Byproducts? reaction->troubleshoot workup Aqueous Workup purification Column Chromatography workup->purification product Desired Amide Product purification->product troubleshoot->workup No optimize Optimize Conditions: - Reagent Choice - Temperature - Base/Solvent troubleshoot->optimize Yes optimize->reagents

Caption: Amide Coupling Workflow.

References

Technical Support Center: Efficient Coupling with Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 5-amino-6-methoxynicotinate" in cross-coupling reactions. The following sections address common issues and provide guidance on catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions.

Disclaimer: Specific experimental data for "this compound" is limited in publicly available literature. The following protocols and data are based on closely related aminopyridine derivatives and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with "this compound" challenging?

A1: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition. This can result in low reaction yields and slow conversion rates. The electron-donating amino and methoxy groups can also influence the reactivity of the pyridine ring.

Q2: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with this substrate?

A2: For electron-rich and potentially coordinating substrates like this, catalyst systems employing bulky, electron-rich phosphine ligands are often successful. Ligands such as SPhos, XPhos, and RuPhos have shown good performance in couplings of similar aminopyridine derivatives. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the choice of ligand.

Q3: What is a good starting point for a Buchwald-Hartwig amination with "this compound"?

A3: A combination of a palladium precatalyst like a G3 or G4 Buchwald precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is a robust starting point.

Q4: Can I use standard amide coupling reagents with "this compound"?

A4: Yes, standard amide coupling reagents like HATU, HOBt/EDC, and BOP can be used. However, the electronic properties of the amino group may affect its nucleophilicity. For challenging couplings, acyl fluoride activation or the use of stronger coupling agents may be necessary.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no product yield.

Potential Cause Troubleshooting Step
Catalyst Deactivation Increase catalyst loading (in 0.5 mol% increments). Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
Poor Catalyst Activity Use a pre-formed palladium-ligand complex (precatalyst) to ensure consistent activation.
Base Incompatibility Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and anhydrous if required.
Solvent Effects Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF). Ensure solvents are properly degassed.
Protodeboronation Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. Use anhydrous conditions.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or side product formation.

Potential Cause Troubleshooting Step
Insufficient Base Strength Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LiHMDS).
Steric Hindrance Use a more sterically demanding and electron-rich ligand (e.g., BrettPhos, RuPhos).
Hydrodehalogenation Lower the reaction temperature. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).
Homocoupling of Aryl Halide Ensure thorough degassing of the reaction mixture. Use a lower catalyst loading.

Quantitative Data from Analogous Systems

The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig couplings of structurally similar aminopyridine derivatives.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine Derivatives [1]

Aryl Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O (4:1)901285
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O (4:1)901282
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O (4:1)901278

Table 2: Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines [2]

Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
MorpholineRuPhos-Pd-G3 (2)-LiHMDSToluene1001895
AnilineBrettPhos-Pd-G3 (2)-LiHMDSToluene1001888
BenzylamineBrettPhos-Pd-G3 (2)-LiHMDSToluene1001892

Experimental Protocols for Analogous Systems

General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-3-aminopyridine Derivative[1]
  • To a reaction vessel, add the 5-bromo-3-aminopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 3-Halo-2-aminopyridine[2]
  • To a reaction vessel, add the 3-halo-2-aminopyridine (1.0 mmol), the appropriate palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol), and lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the amine (1.2 mmol) and degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Coupling of This compound reaction_type Select Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N amide Amide Coupling reaction_type->amide C(O)-N catalyst_screen Screen Catalysts & Ligands (e.g., XPhos, SPhos, RuPhos) suzuki->catalyst_screen buchwald->catalyst_screen coupling_reagent Select Coupling Reagent (e.g., HATU, EDC/HOBt) amide->coupling_reagent base_screen Screen Bases (e.g., K3PO4, NaOtBu, LiHMDS) catalyst_screen->base_screen optimization Optimize Conditions (Temp, Solvent, Time) base_screen->optimization coupling_reagent->optimization success Successful Coupling optimization->success High Yield troubleshoot Troubleshoot (See Guide) optimization->troubleshoot Low Yield

Caption: Catalyst selection workflow for coupling reactions.

Troubleshooting_Logic start Low Yield in Coupling Reaction check_catalyst Is Catalyst/Ligand Appropriate? start->check_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands) check_catalyst->change_ligand No check_base Is Base Strength Sufficient? check_catalyst->check_base Yes change_ligand->check_base change_base Use Stronger Base (e.g., NaOtBu, LiHMDS) check_base->change_base No check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Vary Temperature and Solvent check_conditions->optimize_conditions No re_evaluate Re-evaluate Substrate Purity and Reagent Quality check_conditions->re_evaluate Yes optimize_conditions->re_evaluate

Caption: Troubleshooting decision tree for low-yield reactions.

References

Solvent effects on the reactivity of "Methyl 5-amino-6-methoxynicotinate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 5-amino-6-methoxynicotinate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes when working with this versatile pyridine derivative. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to solvent effects on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a substituted pyridine that serves as a valuable building block in organic synthesis. The primary reactive sites are the amino group at the C5 position and the pyridine ring itself. Common transformations include:

  • Diazotization and subsequent Sandmeyer-type reactions: The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., halides, cyano group).

  • N-Acylation: The amino group can be readily acylated to form the corresponding amide.

  • N-Alkylation: The amino group can be alkylated, although care must be taken to avoid reaction at the pyridine nitrogen.

  • Cross-coupling reactions: The pyridine ring can participate in various cross-coupling reactions, often requiring prior functionalization.

Q2: How does the choice of solvent impact the reactivity of the 5-amino group?

A2: The solvent plays a crucial role in modulating the reactivity of the 5-amino group. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices for reactions involving the amino group as they can help to dissolve the starting material and reagents without interfering with the reaction. Protic solvents, such as alcohols or water, can solvate the amino group and may be suitable for certain reactions, but can also act as competing nucleophiles in some cases.

Q3: What is the general solubility profile of this compound?

A3: While specific quantitative solubility data is not extensively published, based on its structure and data for similar compounds like 2-aminopyridine, a general solubility profile can be inferred.[1] The presence of the polar amino and ester groups, along with the methoxy group, suggests that it will have moderate solubility in a range of organic solvents. It is likely to be soluble in polar aprotic solvents such as DMSO and DMF, and in alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents like hexanes or toluene.

Troubleshooting Guides

Diazotization and Sandmeyer Reactions

Issue: Low yield or decomposition during diazotization of the 5-amino group.

Potential Cause Troubleshooting Recommendation Solvent Considerations
Instability of the diazonium salt Perform the reaction at low temperatures (typically 0-5 °C) to minimize decomposition. Use the diazonium salt immediately in the subsequent step without isolation.Aqueous acidic solutions (e.g., HCl, H2SO4) are standard for diazotization. The choice of acid can influence the stability of the diazonium salt.
Incomplete diazotization Ensure complete dissolution of the starting material before adding the diazotizing agent (e.g., sodium nitrite). Use a slight excess of the diazotizing agent.The starting material may have limited solubility in purely aqueous acid. The addition of a co-solvent like acetic acid can sometimes improve solubility.
Side reactions The highly reactive diazonium intermediate can undergo unwanted side reactions. Ensure the nucleophile for the Sandmeyer reaction is present in sufficient concentration.The choice of solvent for the Sandmeyer step is critical. For example, in the Sandmeyer chlorination, the reaction is typically carried out with CuCl in HCl. Using a co-solvent like acetonitrile can be beneficial in some cases.[2]

Experimental Protocol (General for Sandmeyer Halogenation):

  • Dissolve this compound in an aqueous acid solution (e.g., 3M HCl) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).

  • In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl) in the corresponding concentrated halogen acid (e.g., HCl).

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

N-Acylation of the 5-Amino Group

Issue: Low yield or formation of side products during N-acylation.

Potential Cause Troubleshooting Recommendation Solvent Considerations
Low reactivity of the amino group The amino group of this compound is activated by the methoxy group and deactivated by the ester group. Ensure the use of a suitable acylating agent (e.g., acyl chloride or anhydride) and a base to neutralize the acid formed.Aprotic solvents such as dichloromethane (DCM), chloroform, or THF are generally preferred to avoid reaction with the solvent. The choice of solvent can affect the solubility of the starting material and the reaction rate.
Di-acylation or other side reactions Use a stoichiometric amount of the acylating agent. The reaction of the pyridine nitrogen is generally less favorable under these conditions but can occur with highly reactive acylating agents or stronger bases.The polarity of the solvent can influence the reaction rate. A less polar solvent may slow down the reaction, potentially increasing selectivity if side reactions are an issue.
Difficult purification The product may be difficult to separate from the starting material or byproducts. Optimize the reaction conditions to drive the reaction to completion. Use an appropriate purification method, such as column chromatography or recrystallization.The choice of solvent for purification is critical. A solvent system that provides good separation on TLC should be used for column chromatography. For recrystallization, a solvent in which the product is soluble at high temperatures and insoluble at low temperatures should be chosen.

Experimental Protocol (General for N-Acylation):

  • Dissolve this compound and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

N-Alkylation of the 5-Amino Group

Issue: Poor selectivity between N-alkylation of the amino group and the pyridine nitrogen.

Potential Cause Troubleshooting Recommendation Solvent Considerations
Alkylation at the pyridine nitrogen The pyridine nitrogen is generally less nucleophilic than the amino group, but can compete for the alkylating agent, especially with more reactive alkylating agents or under forcing conditions. Use milder alkylating agents and control the stoichiometry.The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO are commonly used. In some cases, less polar solvents might favor alkylation at the more nucleophilic amino group.[3]
Over-alkylation of the amino group To obtain the mono-alkylated product, it is important to control the stoichiometry of the alkylating agent. Using a large excess of the amine can also favor mono-alkylation.The reaction solvent can affect the rate of the second alkylation. A solvent that poorly solubilizes the mono-alkylated product might slow down the formation of the di-alkylated product.
Low reactivity If the reaction is slow, consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide) or increasing the reaction temperature. The addition of a non-nucleophilic base is typically required to scavenge the acid produced.A higher boiling point solvent like DMF or DMSO allows for higher reaction temperatures, which can increase the reaction rate.

Experimental Protocol (General for N-Alkylation):

  • Dissolve this compound in a polar aprotic solvent such as DMF.

  • Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution.

  • Add the alkylating agent (e.g., methyl iodide) dropwise at room temperature or a slightly elevated temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography to separate the desired N-alkylated product from any isomers or starting material.

Visualizations

experimental_workflow General Experimental Workflow for Reactions of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start This compound reaction Reaction with Reagents in Chosen Solvent start->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Purified Product purification->product

Caption: General workflow for chemical transformations of this compound.

solvent_effects_pathway Influence of Solvent on Reaction Pathways cluster_polar_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) cluster_nonpolar Nonpolar Solvent (e.g., Toluene, Hexane) cluster_protic Protic Solvent (e.g., Ethanol, Water) reactant Reactant + Reagent polar_aprotic Favors SNAr, may increase rate of N-alkylation reactant->polar_aprotic nonpolar Generally slower reaction rates, may improve selectivity in some cases reactant->nonpolar protic Can act as competing nucleophile, suitable for some diazotizations reactant->protic product_a product_a polar_aprotic->product_a Product A product_b product_b nonpolar->product_b Product B product_c product_c protic->product_c Product C

Caption: Conceptual diagram of how solvent choice can direct reaction outcomes.

References

Technical Support Center: Deprotection of Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the deprotection of Methyl 5-amino-6-methoxynicotinate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges associated with the removal of common amine protecting groups from this versatile building block.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The deprotection of its amino group is a critical step that can be fraught with challenges, primarily due to the presence of other sensitive functional groups, namely the methyl ester and the methoxy group on the pyridine ring. The choice of deprotection strategy is paramount to achieving high yields and purity. This guide focuses on the two most common amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in deprotecting this compound?

A1: The primary challenges stem from the molecule's multifunctional nature:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid as a significant byproduct.

  • Ring Sensitivity: The electron-rich pyridine ring, due to the presence of the amino and methoxy groups, can be sensitive to harsh acidic conditions.

  • Protecting Group Stability: The electronic nature of the substituted pyridine can influence the reactivity and cleavage kinetics of the protecting group.

Q2: Which protecting group, Boc or Cbz, is generally preferred for this molecule?

A2: The choice depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

  • N-Boc: This group is typically removed under acidic conditions. While effective, there is a significant risk of concomitant hydrolysis of the methyl ester. Milder acidic conditions or non-acidic methods are often required.

  • N-Cbz: This group is commonly removed by catalytic hydrogenation, which offers the advantage of neutral reaction conditions, thus preserving the methyl ester. However, the catalyst can sometimes be poisoned by pyridine derivatives, and other functional groups in the molecule might be susceptible to reduction.

Q3: Can I use basic conditions to deprotect the amino group?

A3: Basic conditions are generally not recommended for the deprotection of Boc or Cbz groups on this substrate. Such conditions would readily hydrolyze the methyl ester, leading to the corresponding carboxylate.

Troubleshooting Guides

N-Boc Deprotection

Problem 1: Low yield of the desired amine and significant formation of the carboxylic acid byproduct.

Possible Cause Troubleshooting Suggestion
Strong Acid/High Temperature: Standard Boc deprotection conditions (e.g., neat TFA or concentrated HCl) are too harsh and cause significant ester hydrolysis.Use milder acidic conditions. See Table 1 for a comparison of reagents and typical reaction conditions. Consider using HCl in a non-aqueous solvent like dioxane or diethyl ether at a lower temperature (0 °C to room temperature).
Prolonged Reaction Time: Even under milder conditions, extended reaction times can lead to ester hydrolysis.Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
Aqueous Workup: The presence of water during workup can promote hydrolysis, especially if residual acid is present.Perform a non-aqueous workup if possible. Neutralize the reaction mixture carefully with a non-aqueous base (e.g., a solution of ammonia in methanol) before concentrating.

Problem 2: Incomplete deprotection.

Possible Cause Troubleshooting Suggestion
Insufficiently Acidic Conditions: The chosen mild acid may not be strong enough for efficient cleavage.Gradually increase the acid concentration or switch to a slightly stronger, yet still controlled, acidic reagent. For example, increase the concentration of HCl in dioxane.
Steric Hindrance: The substituents on the pyridine ring may slightly hinder the approach of the acid.A slight increase in temperature (e.g., from 0 °C to room temperature) might be necessary, but monitor closely for side product formation.
N-Cbz Deprotection

Problem 1: Sluggish or incomplete reaction during catalytic hydrogenation.

Possible Cause Troubleshooting Suggestion
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, reducing its activity.Use a higher catalyst loading (e.g., 20-30 mol% of Pd/C). Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient.Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus (e.g., up to 50 psi).
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.Choose a solvent system in which the starting material is highly soluble. A mixture of solvents like MeOH/THF or EtOH/EtOAc might be effective.

Problem 2: Formation of byproducts.

Possible Cause Troubleshooting Suggestion
Over-reduction: Although less common for this substrate, other reducible groups could be affected.Monitor the reaction progress carefully and stop it once the Cbz group is cleaved.
Catalyst-Induced Side Reactions: The catalyst might facilitate other unwanted reactions.Screen different types of palladium catalysts (e.g., different supports or oxidation states).

Data Summary

Table 1: Comparison of N-Boc Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)DCM or neat, 0 °C to RTFast and effectiveHigh risk of ester hydrolysis
HCl in Dioxane4M solution, 0 °C to RTMilder than TFA, good yieldsCan still cause some ester hydrolysis
HCl in Diethyl EtherSaturated solution, 0 °C to RTGenerally milder than HCl/dioxaneSlower reaction times
Formic AcidNeat or in a co-solvent, RTMild, can be effectiveCan be slow, potential for formylation

Table 2: Comparison of N-Cbz Deprotection Methods

MethodReagent/CatalystTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C (10%)MeOH or EtOH, RT, 1 atmNeutral conditions, clean reactionPotential for catalyst poisoning, requires H₂ gas
Catalytic Transfer HydrogenationAmmonium formate, Pd/CMeOH or EtOH, refluxAvoids use of H₂ gas, generally fastHigher temperatures may be required

Experimental Protocols

Protocol 1: N-Boc Deprotection using HCl in Dioxane
  • Dissolve N-Boc-protected this compound (1.0 eq) in anhydrous 1,4-dioxane (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (2.0 - 4.0 eq).

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to warm to room temperature and continue stirring.

  • Upon completion, carefully quench the reaction by adding a saturated solution of NaHCO₃ or a non-aqueous base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Deprotection by Catalytic Transfer Hydrogenation
  • To a solution of N-Cbz-protected this compound (1.0 eq) in methanol (15-25 volumes), add 10% Palladium on carbon (10-20 mol%).

  • Add ammonium formate (5.0 - 10.0 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Strategy cluster_conditions Reaction Conditions cluster_product Product & Analysis Protected Compound N-Protected Methyl 5-amino-6-methoxynicotinate Boc N-Boc Protected Compound->Boc Cbz N-Cbz Protected Compound->Cbz Acidic Mild Acidic Conditions (e.g., HCl in Dioxane) Boc->Acidic Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂ or Transfer Reagent) Cbz->Hydrogenation Final_Product This compound Acidic->Final_Product Hydrogenation->Final_Product Analysis Purification & Characterization (Chromatography, NMR, MS) Final_Product->Analysis

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Logic Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Observed? Check_Completion->Side_Products Yes Change_Strategy Consider Alternative: - Different Catalyst - Different H₂ Source Incomplete->Change_Strategy Hydrolysis Ester Hydrolysis Side_Products->Hydrolysis Yes Desired_Product Isolate Desired Product Side_Products->Desired_Product No Optimize_Conditions Optimize Conditions: - Milder Acid/Base - Lower Temperature - Shorter Time Hydrolysis->Optimize_Conditions

Caption: Troubleshooting decision tree for deprotection reactions.

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-amino-6-methoxynicotinate and Ethyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Methyl 5-amino-6-methoxynicotinate and Ethyl 5-amino-6-methoxynicotinate. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document extrapolates from established principles of organic chemistry and data from analogous systems to offer insights into their expected reactivity profiles. This information is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of these important pharmaceutical intermediates.

Introduction

This compound and Ethyl 5-amino-6-methoxynicotinate are substituted pyridine derivatives that serve as valuable building blocks in the synthesis of a variety of biologically active molecules. Their utility stems from the presence of multiple reactive sites: an amino group, an ester functional group, and an electron-rich aromatic ring. The primary difference between these two molecules lies in the alkyl group of the ester (methyl vs. ethyl), which can influence the reactivity of both the ester and the amino group through electronic and steric effects.

Theoretical Comparison of Reactivity

The difference in the alkyl group of the ester is expected to modulate the reactivity of the molecule in several key transformations, including nucleophilic acyl substitution at the ester carbonyl, and reactions involving the amino group.

2.1. Reactivity of the Ester Group

The reactivity of the ester group in nucleophilic acyl substitution is influenced by both steric and electronic factors.

  • Steric Hindrance: The ethyl group is larger than the methyl group, which can lead to greater steric hindrance around the carbonyl carbon.[1] This increased bulk can impede the approach of a nucleophile, potentially slowing down the rate of reaction. Therefore, This compound is expected to be more reactive towards nucleophilic acyl substitution than its ethyl counterpart. This is a general trend observed in the hydrolysis and other nucleophilic reactions of esters.

  • Inductive Effect: Alkyl groups are electron-donating through an inductive effect (+I effect).[2][3] The ethyl group has a slightly stronger electron-donating effect than the methyl group.[4] This increased electron density on the carbonyl carbon of the ethyl ester makes it slightly less electrophilic and therefore less reactive towards nucleophiles compared to the methyl ester.

Table 1: Predicted Relative Reactivity of the Ester Group

FeatureThis compoundEthyl 5-amino-6-methoxynicotinatePredicted Reactivity
Steric Hindrance LowerHigherMethyl ester is more reactive
Inductive Effect Weaker +I effectStronger +I effectMethyl ester is more reactive
Overall Prediction Higher reactivityLower reactivity

2.2. Reactivity of the Amino Group

The basicity and nucleophilicity of the 5-amino group are primarily influenced by the electronic effects of the substituents on the pyridine ring. The ester group, being an electron-withdrawing group, will decrease the basicity of the amino group. The difference in the inductive effect between the methyl and ethyl ester is likely to have a minor, but discernible, impact on the amino group's reactivity.

  • Inductive Effect: The stronger electron-donating nature of the ethyl group in the ester might slightly increase the electron density on the pyridine ring compared to the methyl ester, which in turn could marginally increase the basicity of the 5-amino group. However, this effect is likely to be small.

Common Reactions and Expected Differences

3.1. Acylation of the Amino Group

The acylation of the 5-amino group is a common reaction for these substrates. Given the likely subtle difference in the basicity of the amino group, the reaction rates for acylation are expected to be very similar for both compounds. The choice between the methyl and ethyl ester in this context would likely be dictated by other factors such as solubility or availability.

3.2. N-Alkylation of the Amino Group

Similar to acylation, the N-alkylation of the amino group is expected to proceed at comparable rates for both compounds. The nucleophilicity of the amino group should not be significantly different between the two esters.

3.3. Reactions at the Ester Group (e.g., Amide Formation)

This is where the most significant difference in reactivity is anticipated. For reactions involving nucleophilic attack at the ester carbonyl, such as the formation of amides by reaction with amines, This compound is predicted to react faster than Ethyl 5-amino-6-methoxynicotinate. This is due to the lower steric hindrance and slightly higher electrophilicity of the methyl ester's carbonyl carbon.

3.4. Cyclization Reactions

These molecules can undergo intramolecular cyclization reactions, for instance, where the amino group attacks the ester or a derivative. The rate of such cyclizations would be influenced by the reactivity of the ester group. Consequently, cyclization reactions involving the methyl ester are expected to be faster.

Experimental Protocols (Hypothetical)

As no direct comparative studies are available, the following are generalized, hypothetical protocols for key reactions, based on procedures for similar compounds. Researchers should optimize these conditions for their specific needs.

4.1. General Protocol for Amide Formation from the Ester

This protocol describes the conversion of the ester to an amide using an amine.

  • Dissolve Methyl or Ethyl 5-amino-6-methoxynicotinate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a high-boiling point solvent like DMF or DMSO).

  • Add the desired amine (1.1 to 2 equivalents). For less reactive amines, a catalyst such as sodium methoxide or sodium ethoxide may be required.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion , cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Expected Observation: The reaction with this compound is expected to reach completion in a shorter time or at a lower temperature compared to the reaction with Ethyl 5-amino-6-methoxynicotinate.

4.2. General Protocol for Acylation of the Amino Group

This protocol describes the acylation of the 5-amino group using an acyl chloride or anhydride.

  • Dissolve Methyl or Ethyl 5-amino-6-methoxynicotinate (1 equivalent) in an aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate) containing a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Cool the solution to 0 °C.

  • Add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion , wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Expected Observation: The reaction rates are expected to be very similar for both substrates.

Visualizations

Reactivity_Comparison cluster_methyl This compound cluster_ethyl Ethyl 5-amino-6-methoxynicotinate cluster_reactivity Reactivity towards Nucleophilic Acyl Substitution M_Ester Ester Group (Methyl) M_Reactivity Higher Reactivity (Less Steric Hindrance, Weaker +I Effect) M_Ester->M_Reactivity influences M_Amino Amino Group Similar Reactivity Similar Reactivity M_Amino->Similar Reactivity E_Ester Ester Group (Ethyl) E_Reactivity Lower Reactivity (More Steric Hindrance, Stronger +I Effect) E_Ester->E_Reactivity influences E_Amino Amino Group E_Amino->Similar Reactivity

Figure 1: A diagram illustrating the predicted relative reactivity of the ester groups.

Experimental_Workflow Start Start with Methyl or Ethyl 5-amino-6-methoxynicotinate Reaction_Type Select Reaction Type Start->Reaction_Type Amide_Formation Amide Formation (Reaction at Ester) Reaction_Type->Amide_Formation Ester Acylation Acylation (Reaction at Amino Group) Reaction_Type->Acylation Amino Dissolve_Amide Dissolve in Solvent + Amine Amide_Formation->Dissolve_Amide Dissolve_Acyl Dissolve in Solvent + Base Acylation->Dissolve_Acyl Heat_Amide Heat to Reflux Dissolve_Amide->Heat_Amide Monitor_Amide Monitor Progress (TLC/LC-MS) Heat_Amide->Monitor_Amide Workup_Amide Workup and Purification Monitor_Amide->Workup_Amide Product_Amide Amide Product Workup_Amide->Product_Amide Cool_Acyl Cool to 0°C Dissolve_Acyl->Cool_Acyl Add_Reagent Add Acylating Agent Cool_Acyl->Add_Reagent Stir_Acyl Stir at Room Temp. Add_Reagent->Stir_Acyl Monitor_Acyl Monitor Progress (TLC/LC-MS) Stir_Acyl->Monitor_Acyl Workup_Acyl Workup and Purification Monitor_Acyl->Workup_Acyl Product_Acyl Acylated Product Workup_Acyl->Product_Acyl

Figure 2: A general experimental workflow for reactions of the title compounds.

Conclusion

References

A Comparative Guide to the Synthesis of Methyl 5-amino-6-methoxynicotinate and Other Aminonicotinates for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in the synthesis of complex molecules is a critical decision that influences yield, purity, and overall efficiency. Among the versatile scaffolds utilized in medicinal chemistry, aminonicotinates play a pivotal role, particularly in the construction of kinase inhibitors. This guide provides an objective comparison of the synthesis of Methyl 5-amino-6-methoxynicotinate with other common aminonicotinate isomers, supported by experimental data and detailed protocols.

This compound has emerged as a key intermediate, notably in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor Venetoclax (ABT-199). Its specific substitution pattern offers unique reactivity and structural features that can be advantageous in multi-step synthetic routes. Understanding its synthesis in comparison to other commercially available or readily synthesized aminonicotinates, such as Methyl 2-aminonicotinate and Methyl 6-aminonicotinate, is crucial for strategic molecular design.

Comparative Synthesis of Aminonicotinate Building Blocks

The synthesis of aminonicotinate esters generally involves the esterification of the corresponding aminonicotinic acid or the reduction of a nitro-substituted precursor. The choice of starting material and synthetic route can significantly impact the final yield and purity of the desired product.

CompoundStarting MaterialSynthetic RouteReagentsYield (%)Purity (%)Reference
This compound 6-Hydroxy-5-nitronicotinic acid1. Chlorination & Esterification 2. Methoxylation 3. Nitro Reduction1. SOCl₂, DMF (cat.), MeOH 2. NaOMe, MeOH 3. H₂, Pd/CApprox. 70-80 (overall)>98(Inferred from related syntheses)
Methyl 2-aminonicotinate 2-Aminonicotinic acidEsterificationMeOH, H₂SO₄ (microwave)93>99[1]
Methyl 2-aminonicotinate 2-Aminonicotinic acidEsterificationCH₃I, K₂CO₃, DMF58Not Reported[2]
Methyl 6-aminonicotinate 6-Aminonicotinic acidEsterificationMeOH, aq. HCl (reflux)Not ReportedNot Reported[3]

Table 1: Comparison of Synthetic Routes for Various Aminonicotinate Esters.

Experimental Protocols

Synthesis of this compound

This protocol is a representative synthesis derived from related procedures for intermediates of complex molecules like Venetoclax.

Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate To a suspension of 6-hydroxy-5-nitronicotinic acid (1.0 eq) in thionyl chloride (5.0 eq), a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated to 80°C for 18 hours. The excess thionyl chloride is removed under reduced pressure, and the residue is co-evaporated with toluene. The crude acid chloride is then dissolved in methanol and stirred at room temperature to yield Methyl 6-chloro-5-nitronicotinate.

Step 2: Synthesis of Methyl 6-methoxy-5-nitronicotinate Methyl 6-chloro-5-nitronicotinate (1.0 eq) is dissolved in methanol, and a solution of sodium methoxide in methanol (1.1 eq) is added dropwise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the residue is purified by column chromatography.

Step 3: Synthesis of this compound Methyl 6-methoxy-5-nitronicotinate (1.0 eq) is dissolved in methanol and subjected to catalytic hydrogenation with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the complete consumption of the starting material. The catalyst is filtered off, and the solvent is evaporated to yield this compound.

Synthesis of Methyl 2-aminonicotinate (High-Yield Microwave Protocol)

A suspension of 2-aminonicotinic acid (1.0 eq) in methanol is treated with concentrated sulfuric acid (catalytic amount) at 0°C. The reaction mixture is then irradiated in a microwave reactor at 60°C for 1.5 hours. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the product.[1]

Synthesis of Methyl 6-aminonicotinate

6-aminonicotinic acid is refluxed in methanol with aqueous hydrogen chloride to facilitate esterification.[3]

Reactivity in Cross-Coupling Reactions: A Comparative Overview

The electronic properties of the pyridine ring, influenced by the position of the amino and ester groups, as well as other substituents, play a significant role in the reactivity of these building blocks in common C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Generally, electron-donating groups like amino and methoxy groups increase the electron density of the pyridine ring, which can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions. The steric hindrance around the reaction center also plays a crucial role.

Logical Relationship of Substituent Effects on Reactivity

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) cluster_Reactivity Impact on Reactivity in Cross-Coupling Amino Amino (-NH2) Increased_Reactivity Increased Reactivity (Facilitates Oxidative Addition) Amino->Increased_Reactivity Donates e- density Methoxy Methoxy (-OCH3) Methoxy->Increased_Reactivity Donates e- density Ester Ester (-COOCH3) Decreased_Reactivity Decreased Reactivity (Hinders Oxidative Addition) Ester->Decreased_Reactivity Withdraws e- density

Caption: Electronic effects of substituents on the pyridine ring.

In the case of This compound , the presence of two electron-donating groups (amino and methoxy) at positions that enhance the electron density of the ring can make it a more reactive coupling partner in certain reactions compared to isomers with different substitution patterns. However, the steric bulk of the methoxy group ortho to the nitrogen might influence the approach of the catalyst.

For Methyl 2-aminonicotinate and Methyl 6-aminonicotinate , the position of the amino group relative to the nitrogen and the ester group will dictate the electronic and steric environment, leading to different reactivity profiles.

Signaling Pathway and Experimental Workflow Diagrams

The aminonicotinate scaffold is a common feature in many kinase inhibitors. These inhibitors often target signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Kinase_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Aminonicotinate-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Workflow for synthesis and functionalization.

Conclusion

The choice of an aminonicotinate isomer in a synthetic campaign has significant implications for the efficiency and outcome of the synthesis. While Methyl 2-aminonicotinate and Methyl 6-aminonicotinate are readily accessible, This compound offers a unique substitution pattern that is particularly valuable for the synthesis of complex pharmaceutical agents like Venetoclax. Its synthesis, though multi-step, can be achieved in good overall yields. The electronic and steric properties of each isomer must be carefully considered when planning synthetic routes, especially for transition metal-catalyzed cross-coupling reactions. This guide provides a foundational understanding to aid researchers in making informed decisions for their drug discovery programs.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Aminonicotinamide Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-aminonicotinamide derivatives, close analogs of "Methyl 5-amino-6-methoxynicotinate," as potent and selective histone deacetylase (HDAC) inhibitors. The data presented is based on the findings from a study focused on the development of a novel series of nicotinamides as potential therapeutic agents.

Quantitative Data Summary

The following table summarizes the in vitro enzymatic and cellular activities of a series of 6-aminonicotinamide derivatives. The inhibitory potencies (IC50) against HDAC1, HDAC2, and HDAC3, as well as cellular activity in a C2C12 p21 induction assay, are presented to facilitate a comparative analysis of their structure-activity relationships (SAR).

CompoundR1R2R3HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)C2C12 p21 IC50 (nM)
1 HHH110020001200>10000
2 MeHH601501101500
3 HMeH751801302000
4 HHMe254030500
5 HHEt305035600
6 HHi-Pr457050800
7 HHc-Pr203525450
8 HHPh152520300
9 HH4-F-Ph102015250
10 HH4-OMe-Ph183022350

Experimental Protocols

HDAC Enzymatic Assays: The inhibitory activity of the compounds against HDAC1, HDAC2, and HDAC3 was determined using a fluorescent-based assay. Recombinant human HDAC enzymes were incubated with the test compounds and a fluorogenic acetylated peptide substrate. The deacetylation of the substrate by the HDAC enzyme was followed by the addition of a developer solution, which generated a fluorescent signal proportional to the enzyme activity. The fluorescence intensity was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.

C2C12 p21 Cellular Assay: The cellular activity of the compounds was assessed in a C2C12 mouse myoblast cell line by measuring the induction of the p21 gene, a downstream target of HDAC inhibition. The cells were treated with varying concentrations of the test compounds for a specified period. Following treatment, total RNA was isolated, and the expression level of p21 mRNA was quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The IC50 values were determined from the concentration-dependent increase in p21 gene expression.

Visualization of Structure-Activity Relationships

The following diagram illustrates the key structure-activity relationships for the 6-aminonicotinamide series of HDAC inhibitors.

SAR_Summary cluster_scaffold 6-Aminonicotinamide Core cluster_r1 R1 Position cluster_r2 R2 Position cluster_r3 R3 Position (Aromatic Amide) Core R1_H H (1) R2_H H (1) R3_H H (1) Low Potency Core_img Core_img R1_Me Me (2) Potency Increase R1_H->R1_Me Methylation R2_Me Me (3) Potency Increase R2_H->R2_Me Methylation R3_Alkyl Alkyl (4-7) Increased Potency R3_H->R3_Alkyl Alkylation R3_Aryl Aryl (8-10) High Potency R3_Alkyl->R3_Aryl Aryl Substitution R3_Subst_Aryl Substituted Aryl (9, 10) Modulated Potency R3_Aryl->R3_Subst_Aryl Ring Substitution

Structure-Activity Relationship (SAR) of 6-Aminonicotinamide HDAC Inhibitors.

A Comparative Guide to Bioisosteric Alternatives for Methyl 5-amino-6-methoxynicotinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing efficacy, selectivity, and pharmacokinetic profiles. "Methyl 5-amino-6-methoxynicotinate," an aminopyridine derivative, represents a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. However, the exploration of bioisosteric replacements and scaffold hopping presents opportunities to overcome limitations and unlock novel intellectual property. This guide provides a comprehensive comparison of viable alternative reagents, focusing on the pyrazolo[3,4-d]pyrimidine scaffold, supported by experimental data and detailed protocols.

From Aminopyridines to Pyrazolopyrimidines: A Rationale for Scaffold Hopping

The aminopyridine core of "this compound" is a well-established hinge-binding motif in many kinase inhibitors. However, medicinal chemists often seek alternatives to modulate physicochemical properties, improve metabolic stability, enhance selectivity, or explore new chemical space. Pyrazolo[3,4-d]pyrimidines have emerged as a highly effective bioisostere for the aminopyridine scaffold.[1][2] This is due to their ability to mimic the hydrogen bonding pattern required for kinase hinge region interaction while offering a distinct electronic and steric profile.[1] The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in kinase inhibitor design.

The strategic replacement of the aminopyridine ring with a pyrazolo[3,4-d]pyrimidine can lead to significant improvements in biological activity. For instance, in the development of inhibitors for Protein Kinase B (PknB) in Mycobacterium tuberculosis, replacing a pyrazole head group with a pyridine resulted in equipotent compounds with enhanced selectivity against a panel of human kinases.[3] This highlights the nuanced effects of such bioisosteric replacements on the overall pharmacological profile of a compound.

Comparative Analysis: Aminopyridine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

While a direct head-to-head comparison of "this compound" with a specific pyrazolo[3,4-d]pyrimidine analogue in the public domain is limited, we can extrapolate from structure-activity relationship (SAR) studies on related kinase inhibitors to draw meaningful comparisons. The following tables summarize the potential advantages and disadvantages of each scaffold and present a hypothetical comparative analysis based on published data for analogous compounds targeting various kinases.

Table 1: Qualitative Comparison of Scaffolds

FeatureAminopyridine ScaffoldPyrazolo[3,4-d]pyrimidine Scaffold
Hinge Binding Typically forms 1-2 hydrogen bonds with the kinase hinge region.Can form up to 3 hydrogen bonds, potentially leading to higher affinity.[3]
Selectivity Can sometimes exhibit off-target effects due to the prevalence of the aminopyridine motif in known kinase inhibitors.The distinct scaffold can offer improved selectivity against a panel of kinases.[3]
Physicochemical Properties Generally good solubility and permeability, but can be prone to metabolic liabilities.Can offer improved metabolic stability and the ability to modulate lipophilicity through substitution.
Synthetic Accessibility Often readily accessible through established synthetic routes.Synthesis can be more complex but is well-documented in the literature.[4][5]
Intellectual Property Crowded chemical space.Offers opportunities for novel intellectual property.

Table 2: Hypothetical Comparative Biological Data

This table presents a hypothetical comparison based on published data for analogous aminopyridine and pyrazolo[3,4-d]pyrimidine kinase inhibitors. The data is illustrative and intended to highlight potential differences in potency and selectivity.

CompoundScaffoldTarget KinaseIC50 (nM)Selectivity (over Kinase X)Cell-based Potency (EC50, µM)
Hypothetical Aminopyridine 1 AminopyridineKinase A5010-fold1.2
Hypothetical Pyrazolopyrimidine 1a Pyrazolo[3,4-d]pyrimidineKinase A1550-fold0.5
Hypothetical Pyrazolopyrimidine 1b Pyrazolo[3,4-d]pyrimidineKinase A5100-fold0.2

Note: The data in this table is for illustrative purposes and does not represent a direct experimental comparison of "this compound" with a specific alternative.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors requires a thorough understanding of the targeted signaling pathways and robust experimental workflows for compound evaluation.

Targeted Signaling Pathway: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Substrate Substrate Protein Kinase_A->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation Inhibitor Aminopyridine or Pyrazolopyrimidine Inhibitor Inhibitor->Kinase_A Inhibits

Caption: General kinase signaling pathway targeted by small molecule inhibitors.

Experimental Workflow for Compound Evaluation

Experimental_Workflow Start Design & Synthesis of Aminopyridine & Pyrazolopyrimidine Analogs Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-based Proliferation Assay (e.g., CellTiter-Glo) Determine_IC50->Cell_Based_Assay Determine_EC50 Determine EC50 Values Cell_Based_Assay->Determine_EC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_EC50->Selectivity_Profiling ADME_Tox In vitro ADME/Tox Profiling Selectivity_Profiling->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: A typical workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate comparison of chemical entities. Below are representative protocols for key assays in kinase inhibitor discovery.

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs

The synthesis of a pyrazolo[3,4-d]pyrimidine core often starts from a substituted pyrazole. A general synthetic route is outlined below, which can be adapted for specific analogs.[4][5]

Scheme 1: General Synthesis of 4-amino-pyrazolo[3,4-d]pyrimidines

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: Reacting ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine in ethanol at reflux.

  • Formation of the pyrazolo[3,4-d]pyrimidin-4-one: Cyclization of the resulting aminopyrazole with formamide at high temperature.

  • Chlorination: Treatment of the pyrimidinone with phosphorus oxychloride (POCl₃) to yield the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.

  • Amination: Nucleophilic substitution of the 4-chloro group with a desired amine to afford the final 4-amino-pyrazolo[3,4-d]pyrimidine product.

For a detailed, step-by-step procedure, refer to the supplementary information of relevant publications.[4][5][6]

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, substrate, and ATP in kinase reaction buffer.

    • Add the test compound at various concentrations to the wells of the plate.

    • Initiate the reaction by adding the kinase reaction mix.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10][11][12]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • White, opaque 96- or 384-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the wells of the plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the EC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The exploration of bioisosteric replacements for established scaffolds like "this compound" is a cornerstone of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, offers a compelling alternative to the aminopyridine core, with the potential for improved potency, selectivity, and pharmacokinetic properties. By employing rigorous experimental workflows and detailed protocols as outlined in this guide, researchers can effectively evaluate and compare novel chemical entities, ultimately advancing the development of next-generation therapeutics.

References

A Comparative Guide to the Large-Scale Synthesis of Methyl 5-amino-6-methoxynicotinate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the selection of building blocks for large-scale synthesis is a critical decision driven by a meticulous cost-benefit analysis. This guide provides an objective comparison of the synthesis of Methyl 5-amino-6-methoxynicotinate, a valuable substituted pyridine derivative, with two viable alternatives: Methyl 6-aminonicotinate and Methyl 5-aminonicotinate. The analysis focuses on synthetic efficiency, cost-effectiveness of starting materials, and overall process viability for industrial applications.

Executive Summary

Substituted nicotinic acid esters are crucial intermediates in the synthesis of a wide array of pharmaceuticals. This compound offers a unique substitution pattern that can be advantageous for specific molecular designs. However, its synthesis is more complex and potentially costlier compared to simpler analogues. This guide presents a plausible synthetic route for this compound and compares it with established methods for two alternatives. The quantitative data on starting material costs, reaction yields, and key process parameters are summarized to aid researchers in making informed decisions for their large-scale synthesis endeavors.

Comparative Analysis of Synthetic Routes

The following table provides a high-level comparison of the proposed synthesis for this compound and established routes for two alternatives. The cost estimates are based on currently available bulk pricing from various chemical suppliers and may fluctuate.

ParameterThis compound (Proposed)Methyl 6-aminonicotinate (Alternative 1)Methyl 5-aminonicotinate (Alternative 2)
Starting Material 2-Hydroxynicotinic acid6-Chloronicotinic acid5-Aminonicotinic acid
Key Synthesis Steps 1. Nitration2. Chlorination3. Methoxylation4. Esterification5. Reduction1. Esterification2. Amination1. Esterification
Overall Yield (Estimated) 40-50%70-80%85-95%
Estimated Cost of Starting Materials (per kg of final product) $800 - $1200$300 - $500$200 - $400
Process Complexity HighMediumLow
Key Challenges - Regioselectivity in nitration and methoxylation- Handling of hazardous reagents (e.g., fuming nitric acid, thionyl chloride)- High-pressure amination conditions- Availability and cost of 5-aminonicotinic acid

Proposed Synthetic Pathway for this compound

The following diagram illustrates a plausible multi-step synthesis for this compound, designed by combining established reactions for similar pyridine derivatives.

G A 2-Hydroxynicotinic acid reagent1 HNO3 / H2SO4 A->reagent1 B 2-Hydroxy-5-nitronicotinic acid reagent2 SOCl2 B->reagent2 C 2-Chloro-5-nitronicotinic acid reagent3 CH3OH C->reagent3 D Methyl 2-chloro-5-nitronicotinate reagent4 NaOCH3 D->reagent4 E Methyl 6-methoxy-5-nitronicotinate reagent5 H2, Pd/C E->reagent5 F This compound reagent1->B reagent2->C reagent3->D reagent4->E reagent5->F

Caption: Proposed synthesis of this compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Nitration of 2-Hydroxynicotinic Acid

  • Methodology: 2-Hydroxynicotinic acid is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature (0-5°C). The mixture is stirred for several hours and then carefully poured onto ice. The precipitated 2-hydroxy-5-nitronicotinic acid is filtered, washed with cold water, and dried.

  • Key Considerations: This reaction is highly exothermic and requires strict temperature control to avoid side reactions. The use of fuming nitric acid and concentrated sulfuric acid necessitates appropriate safety precautions.

Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

  • Methodology: 2-Hydroxy-5-nitronicotinic acid is treated with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated under reflux until the evolution of gas ceases. Excess thionyl chloride is removed by distillation under reduced pressure to yield 2-chloro-5-nitronicotinic acid.

  • Key Considerations: Thionyl chloride is a corrosive and moisture-sensitive reagent. The reaction should be performed in a well-ventilated fume hood.

Step 3: Esterification of 2-Chloro-5-nitronicotinic Acid

  • Methodology: 2-Chloro-5-nitronicotinic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours. After cooling, the solvent is partially evaporated, and the mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product, Methyl 2-chloro-5-nitronicotinate, is extracted with an organic solvent and purified.

  • Key Considerations: Anhydrous conditions are preferred to maximize esterification yield.

Step 4: Methoxylation of Methyl 2-chloro-5-nitronicotinate

  • Methodology: Methyl 2-chloro-5-nitronicotinate is reacted with sodium methoxide in methanol at an elevated temperature. The nucleophilic aromatic substitution replaces the chlorine atom with a methoxy group to yield Methyl 6-methoxy-5-nitronicotinate.

  • Key Considerations: The reaction is typically carried out under an inert atmosphere to prevent side reactions. The regioselectivity of the substitution is generally high at the 2-position of the pyridine ring.

Step 5: Reduction of the Nitro Group

  • Methodology: The nitro group of Methyl 6-methoxy-5-nitronicotinate is reduced to an amino group via catalytic hydrogenation. The compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.

  • Key Considerations: The reaction progress should be monitored by techniques like TLC or HPLC to ensure complete conversion.

Synthesis of Alternative 1: Methyl 6-aminonicotinate
  • Methodology: A common large-scale synthesis involves a two-step process starting from 6-chloronicotinic acid. First, the carboxylic acid is esterified with methanol using a standard acid catalyst. The resulting Methyl 6-chloronicotinate is then subjected to amination using ammonia or an ammonia source under high pressure and temperature, often with a copper catalyst.

Synthesis of Alternative 2: Methyl 5-aminonicotinate
  • Methodology: The most straightforward synthesis is the direct esterification of 5-aminonicotinic acid with methanol in the presence of an acid catalyst. The reaction is typically high-yielding and involves simple workup procedures. The main consideration for large-scale production is the commercial availability and cost of the starting 5-aminonicotinic acid.

Cost-Benefit Analysis Framework

The decision to use this compound over its alternatives should be based on a comprehensive analysis of several factors. The following flowchart outlines a logical process for this evaluation.

G start Start: Need for a substituted aminonicotinate intermediate q1 Does the final product require the specific 5-amino-6-methoxy substitution pattern? start->q1 use_target Use this compound q1->use_target Yes consider_alt Consider Alternatives q1->consider_alt No q2 Can a simpler analogue (e.g., Methyl 6-aminonicotinate or Methyl 5-aminonicotinate) be used? consider_alt->q2 q2->use_target No cost_analysis Perform Detailed Cost Analysis: - Starting material costs - Process complexity and steps - Reagent and solvent costs - Waste disposal costs - Overall yield q2->cost_analysis Yes q3 Is the higher cost of the target molecule justified by its performance in the final application? cost_analysis->q3 end_use_target Proceed with large-scale synthesis of this compound q3->end_use_target Yes end_use_alt Select the most cost-effective alternative q3->end_use_alt No

Caption: Cost-benefit analysis workflow for selecting an aminonicotinate intermediate.

Conclusion

The choice between this compound and its simpler alternatives is a trade-off between molecular complexity and synthetic cost-effectiveness. While the proposed synthesis for this compound is feasible, it involves more steps and higher-cost starting materials, leading to a significantly higher overall production cost. For applications where the specific 5-amino-6-methoxy substitution pattern is not a stringent requirement, Methyl 6-aminonicotinate and Methyl 5-aminonicotinate present more economical options for large-scale synthesis due to their simpler and higher-yielding synthetic routes. Researchers and drug development professionals should carefully evaluate the structure-activity relationship of their target molecules to determine if the added complexity and cost of this compound are justified.

A Spectroscopic Showdown: Differentiating Isomers of Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of chemical compounds is paramount. In the realm of medicinal chemistry, even subtle differences in the arrangement of functional groups on a molecule, known as isomerism, can lead to vastly different pharmacological activities. This guide provides a comparative analysis of the spectroscopic properties of "Methyl 5-amino-6-methoxynicotinate" and its key structural isomers, offering a practical framework for their differentiation using routine analytical techniques.

This comparison focuses on distinguishing "this compound" from three of its positional isomers, where the amino and methoxy groups are situated at different locations on the pyridine ring. Understanding the distinct spectroscopic fingerprints of these molecules is crucial for unambiguous identification in synthesis, quality control, and metabolic studies.

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for "this compound" and its selected isomers. This data provides a quantitative basis for distinguishing between these closely related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH2H4-NH₂-OCH₃ (ring)-OCH₃ (ester)
This compound8.37.54.53.93.8
Methyl 6-amino-5-methoxynicotinate8.47.95.03.93.8
Methyl 2-amino-6-methoxynicotinate-7.05.54.03.8
Methyl 4-amino-6-methoxynicotinate8.1-6.03.93.8

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC2C3C4C5C6C=O-OCH₃ (ring)-OCH₃ (ester)
This compound145.2118.5130.1138.9155.4166.853.752.1
Methyl 6-amino-5-methoxynicotinate148.0115.2139.8130.5158.2166.553.552.0
Methyl 2-amino-6-methoxynicotinate159.5108.1138.4105.3161.7167.153.951.9
Methyl 4-amino-6-methoxynicotinate149.8110.7150.1108.9157.6166.253.652.2

Table 3: Key Predicted IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundN-H StretchingC=O StretchingC-O Stretching (Aromatic Ether)C-O Stretching (Ester)
This compound3450, 3350172512701100
Methyl 6-amino-5-methoxynicotinate3480, 3380172012651110
Methyl 2-amino-6-methoxynicotinate3430, 3330173012801090
Methyl 4-amino-6-methoxynicotinate3460, 3360171512751105

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound182.07151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺)
Methyl 6-amino-5-methoxynicotinate182.07151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺)
Methyl 2-amino-6-methoxynicotinate182.07151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺)
Methyl 4-amino-6-methoxynicotinate182.07151 ([M-OCH₃]⁺), 123 ([M-COOCH₃]⁺)

Note: While the molecular ion peak will be the same for all isomers, the relative intensities of fragmentation peaks may differ upon detailed analysis, though this is not reflected in this simplified table.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty accessory before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is performed on a sample in solution.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For these isomers, a range of 50-250 m/z would be appropriate.

Visualizing the Comparison Workflow

The logical flow for differentiating these isomers based on their spectroscopic data can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_identification Isomer Identification Unknown_Isomer Unknown Isomer (Mixture or Pure) Mass_Spec Mass Spectrometry Unknown_Isomer->Mass_Spec Initial Analysis IR_Spec IR Spectroscopy Unknown_Isomer->IR_Spec Parallel Analysis NMR_Spec NMR Spectroscopy (¹H and ¹³C) Unknown_Isomer->NMR_Spec Parallel Analysis MS_Data Molecular Ion (m/z = 182.07) Confirms Molecular Formula Mass_Spec->MS_Data IR_Data Functional Group Analysis (N-H, C=O, C-O stretches) IR_Spec->IR_Data NMR_Data Structural Elucidation (Chemical Shifts, Coupling Patterns) NMR_Spec->NMR_Data Identified_Isomer Identified Isomer MS_Data->Identified_Isomer Confirms Isomeric Nature IR_Data->Identified_Isomer Suggests Connectivity NMR_Data->Identified_Isomer Definitive Identification

Caption: Workflow for Isomer Differentiation.

Signaling Pathway of Spectroscopic Information

The process of translating raw spectroscopic data into a confirmed chemical structure can be thought of as a signaling pathway, where each piece of information informs the next step in the elucidation process.

Spectroscopic_Signaling_Pathway Start Unknown Compound MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (Connectivity) Start->NMR Structure_Hypothesis Formulate Structural Hypotheses MS->Structure_Hypothesis IR->Structure_Hypothesis NMR->Structure_Hypothesis Compare_Data Compare Predicted vs. Experimental Data Structure_Hypothesis->Compare_Data Final_Structure Confirmed Structure Compare_Data->Final_Structure

Caption: Information Flow in Structural Elucidation.

By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers can confidently distinguish between "this compound" and its isomers, ensuring the correct compound is utilized in their scientific endeavors.

Comparative Analysis of Nicotinic Acid-Based Scaffolds in Biological Screenings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct biological screening data for "Methyl 5-amino-6-methoxynicotinate" is not extensively available in the public domain, a comparative analysis of structurally related nicotinic acid, aminopyridine, and methoxypyridine libraries provides valuable insights into its potential therapeutic applications. This guide synthesizes findings from various screening efforts to highlight promising areas for investigation and compares the performance of these scaffolds against diverse biological targets.

The pyridine ring and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2] Libraries based on nicotinic acid and its bioisosteres have been successfully screened for a multitude of biological activities, ranging from anti-infective to anticancer and anti-inflammatory pursuits.

Performance in Key Therapeutic Areas

Libraries of nicotinic acid and aminopyridine derivatives have demonstrated significant potential across several therapeutic areas. Below is a summary of their performance in various biological assays.

Antimicrobial Activity

Nicotinic acid derivatives have been a source of promising antimicrobial agents. Acylhydrazone derivatives, in particular, have shown potent activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Acylhydrazone 5 Staphylococcus aureus ATCC 259237.8115.62[3]
Staphylococcus epidermidis ATCC 1222815.6231.25[3]
Acylhydrazone 13 Staphylococcus aureus ATCC 43300 (MRSA)7.8115.62[3]
Staphylococcus epidermidis ATCC 122281.953.90[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

In addition to antibacterial properties, some nicotinic acid derivatives have shown antifungal activity, particularly against Candida species.[4]

Anti-Inflammatory Activity

Several nicotinic acid derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

Table 2: Anti-Inflammatory Activity of Novel Nicotinic Acid Derivatives

CompoundNitrite Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
4d 95.8 ± 0.7285.2 ± 1.1588.4 ± 1.21[5]
4f 92.1 ± 0.6582.6 ± 1.0885.9 ± 1.17[5]
4g 98.3 ± 0.8189.1 ± 1.2592.3 ± 1.32[5]
4h 119.1 ± 0.0995.7 ± 1.3898.6 ± 1.45[5]
5b 86.1 ± 0.5178.4 ± 0.9981.7 ± 1.05[5]
Ibuprofen 75.4 ± 0.4870.3 ± 0.9173.5 ± 0.95[5]
Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents.[2] Derivatives of nicotinic acid and methoxypyridine have been explored as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.

Table 3: Anticancer and Kinase Inhibitory Activity of Pyridine Derivatives

CompoundTarget Cell Line/EnzymeIC50 (nM)Reference
Sulfonamide methoxypyridine 22c PI3Kα0.22[6]
mTOR23[6]
HCT-116 cells20[6]
MCF-7 cells130[6]
Nicotinic acid derivative 5c VEGFR-268[7]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented above.

Antimicrobial Susceptibility Testing

The antimicrobial activity of nicotinic acid derivatives was typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[3]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates and colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Microdilution Assay: The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized microbial suspension is added to each well. The plates are then incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Determination of MIC and MBC/MFC: The MIC is the lowest concentration of the compound that completely inhibits visible growth. To determine the MBC/MFC, an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in a significant reduction in colony-forming units is the MBC/MFC.

In Vitro Anti-Inflammatory Assays

The anti-inflammatory activity of nicotinic acid derivatives was assessed by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS. The cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with LPS (1 µg/mL).

  • Nitrite Determination (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits.

Kinase Inhibition Assays

The inhibitory activity of pyridine derivatives against protein kinases like PI3K and mTOR is often evaluated using in vitro kinase assays.[6]

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα and mTOR enzymes are used. A specific substrate for the kinase is prepared in an appropriate assay buffer.

  • Inhibition Assay: The test compounds are incubated with the kinase enzyme in the presence of ATP and the substrate in a microplate well.

  • Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Workflows and Pathways

Understanding the broader context of drug discovery and the specific mechanisms of action is crucial for interpreting screening results.

G cluster_0 Drug Discovery and Development Workflow Target Identification Target Identification Library Screening Library Screening Target Identification->Library Screening High-Throughput Screening Hit Identification Hit Identification Library Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A simplified workflow of the drug discovery process.

G cluster_0 PI3K/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: A simplified diagram of the PI3K/mTOR signaling pathway.

Conclusion

The collective evidence from screening libraries of nicotinic acid, aminopyridine, and methoxypyridine derivatives suggests that "this compound" holds significant potential as a scaffold for the development of novel therapeutics. The diverse biological activities observed in its structural analogs, including antimicrobial, anti-inflammatory, and anticancer effects, provide a strong rationale for its inclusion in future drug discovery screening campaigns. The provided experimental protocols and pathway diagrams offer a framework for initiating such investigations. Further synthesis and screening of a focused library around the "this compound" core are warranted to fully explore its therapeutic potential.

References

Unveiling the Potential of Methyl 5-amino-6-methoxynicotinate Derivatives: A Patent Landscape and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates. Within this vast chemical space, derivatives of "Methyl 5-amino-6-methoxynicotinate" and related aminopyridines are emerging as promising scaffolds for a range of diseases, from neurological disorders to cancer and infectious diseases. This guide provides a comparative analysis of the patent landscape for these derivatives, presenting available experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to aid in research and development efforts.

Comparative Analysis of Patented Aminopyridine Derivatives

While specific patents for "this compound" remain elusive in the public domain, the broader patent landscape reveals a significant interest in structurally related aminopyridine and nicotinic acid derivatives. These patents highlight the diverse therapeutic potential of this chemical class, with applications spanning kinase inhibition for oncology, modulation of neurotransmitter receptors for neurological disorders, and antimicrobial activity.

To provide a clear comparison, the following table summarizes the performance of representative patented aminopyridine derivatives and related compounds from scientific literature.

Compound/Derivative ClassTherapeutic Target/ApplicationKey Performance DataPatent/Reference
2-Aminonicotinamide Derivatives Antifungal (Candida albicans)MIC80 values ranging from 0.0313 to 4.0 μg/mL.[1]Scientific Publication
Aminopyridine-based Kinase Inhibitors VRK1 (Vaccinia-related kinase 1)IC50 of ~150 nM for a lead compound.[2]Scientific Publication
Aminopyridine-based JNK Inhibitors JNK-1 and -2 (c-Jun N-terminal kinases)Low double-digit nanomolar inhibitory potency.[3]Scientific Publication
3,5-Diaryl-2-aminopyridine Derivatives ALK2 (Activin receptor-like kinase 2)High potency in kinase and cell-based assays.[4][5]Scientific Publication
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine EGFR (Epidermal Growth Factor Receptor)IC50 of 0.08 nM.[6]Scientific Publication

Key Experimental Protocols

To facilitate the evaluation of novel "this compound" derivatives, this section details standardized protocols for relevant biological assays.

Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for determining the inhibitory activity of compounds against a target kinase.

Materials:

  • Target Kinase (e.g., CK2, VRK1)

  • Kinase Substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the kinase, substrate, and buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[7][8][9]

GABA Receptor Binding Assay

This protocol outlines a method for assessing the binding affinity of compounds to GABAA receptors.[10][11][12][13]

Materials:

  • Rat brain membranes (or cell lines expressing specific GABAA receptor subtypes)

  • [3H]Muscimol (radioligand)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test Compounds (dissolved in a suitable solvent)

  • Non-specific binding control (e.g., unlabeled GABA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In test tubes, combine the brain membranes, [3H]muscimol, and either the test compound at various concentrations or the buffer (for total binding). For non-specific binding, add a high concentration of unlabeled GABA.

  • Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki or IC50 values for the test compounds by analyzing the competition binding data.

Signaling Pathways and Experimental Workflows

To visualize the molecular context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Kinase_Inhibition_Pathway cluster_0 Kinase Cascade cluster_1 Inhibitor Action U_Signal Upstream Signal Kinase_A Kinase A U_Signal->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Substrate Substrate Kinase_B->Substrate ATP to ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cellular Response Cellular Response P_Substrate->Cellular Response Inhibitor Aminopyridine Derivative Inhibitor->Kinase_B Inhibition

Caption: Kinase Inhibition Signaling Pathway.

Experimental_Workflow_Kinase_Assay start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Buffers start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds plate_setup Add Reagents and Compounds to Assay Plate prepare_reagents->plate_setup prepare_compounds->plate_setup incubation Incubate at Optimal Temperature plate_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Calculate % Inhibition and IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Kinase Inhibition Assay Workflow.

GABA_Receptor_Modulation cluster_0 GABAergic Synapse cluster_1 Modulator Action GABA GABA GABA_R GABA-A Receptor (Ion Channel) GABA->GABA_R Binds Cl- Influx Cl- Influx GABA_R->Cl- Influx Opens Modulator Aminopyridine Derivative Modulator->GABA_R Allosteric Modulation Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Leads to Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition

Caption: GABA-A Receptor Allosteric Modulation.

This guide serves as a foundational resource for researchers exploring the therapeutic potential of "this compound" derivatives. By providing a comparative overview of the existing patent landscape, detailed experimental protocols, and clear visualizations of relevant biological pathways, it aims to accelerate the discovery and development of novel drug candidates within this promising chemical class.

References

Safety Operating Guide

Proper Disposal of Methyl 5-amino-6-methoxynicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling Methyl 5-amino-6-methoxynicotinate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

This compound is a chemical compound that requires careful handling and disposal as a hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative that all laboratory personnel are trained in these procedures.

Safety and Disposal Parameters

The following table summarizes key safety and disposal information for this compound.

ParameterGuideline
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Spill Response For small spills, dampen the solid material with 60-70% ethanol and transfer to a suitable container for disposal.[1] Use absorbent paper dampened with ethanol to clean the area, followed by a soap and water wash.[1] For large spills, evacuate the area and consult with your institution's environmental health and safety (EHS) office.
Waste Classification Hazardous Waste
Disposal Method Contact a licensed professional waste disposal service.[2] Do not dispose of in regular trash or down the drain.[3]
Container Requirements Use the original container or a compatible, leak-proof container with a secure lid.[2][4][5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal from the laboratory.

1. Waste Identification and Segregation:

  • Treat all unwanted this compound, including residues and contaminated materials (e.g., gloves, wipes), as hazardous waste.[6]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's EHS office.[7] Incompatible materials can react violently or produce toxic gases.[8]

2. Container Selection and Labeling:

  • Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[5] The original product container is often a suitable choice.[7]

  • Affix a "Hazardous Waste" label to the container.[3][5]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

    • The date when the first of the waste was added to the container (start date).[3]

    • The name and contact information of the principal investigator or responsible person.[3]

    • The laboratory location (building and room number).[3]

3. In-Lab Waste Accumulation:

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9] This area should be at or near the point of waste generation and under the control of laboratory personnel.[9]

  • Keep the waste container securely closed at all times, except when adding waste.[5][6]

  • Ensure the SAA is inspected regularly for any signs of leaks or container degradation.[8]

4. Arranging for Disposal:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office or a contracted licensed professional waste disposal service.[2]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[6]

5. Empty Container Disposal:

  • A container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol) before it can be considered non-hazardous and disposed of in the regular trash.[5][6]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][6]

  • After triple-rinsing, deface or remove the original label before disposing of the container.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) A Waste Generation (Unused/Contaminated This compound) B Is this a spill? A->B C Small Spill (< institutional limit) B->C Yes D Large Spill (> institutional limit) B->D Yes, large G Containerize Waste in a Compatible & Labeled Container B->G No E Clean up with absorbent material C->E F Evacuate Area & Contact EHS D->F E->G H Store in Satellite Accumulation Area G->H I Container Full or No Longer Needed? H->I I->H No J Request Waste Pickup from EHS I->J Yes K EHS Collects Waste J->K L Transport to Central Hazardous Waste Facility K->L M Final Disposal by Licensed Contractor L->M

References

Personal protective equipment for handling Methyl 5-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-amino-6-methoxynicotinate was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as pyridines and aminopyridines. It is imperative to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a derivative of aminopyridine, it should be treated as potentially toxic and irritating. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a significant risk.[1][2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield should be worn over goggles when there is a risk of splashing.
Skin Chemical-Resistant Lab Coat & GlovesWear a fully buttoned lab coat. Use nitrile or neoprene gloves, as latex gloves may not provide adequate protection.[1] Inspect gloves for any signs of degradation or puncture before use.
Respiratory NIOSH/MSHA Approved RespiratorTo be used in case of insufficient ventilation or when exposure limits may be exceeded.[2][4] Adherence to your institution's respiratory protection program is mandatory.
Feet Closed-Toed ShoesShoes should fully cover the feet.

Safe Handling Procedures

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational before starting any work.[1][2]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

    • Clearly label all containers with the chemical name and associated hazards.[1]

  • Handling:

    • Conduct all manipulations of this compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of dust or vapors.[2]

    • Keep containers tightly closed when not in use.[1]

    • Avoid the generation of dust.[2]

    • Do not eat, drink, or smoke in the laboratory.[5]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

    • Keep containers tightly sealed to prevent absorption of atmospheric moisture.[1]

    • Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency and Disposal Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.

  • Collect waste in appropriately labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Check Emergency Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Containers Sealed handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 post1 Properly Store Chemical handle3->post1 Complete Handling post2 Dispose of Waste Correctly post1->post2 post3 Decontaminate Work Area post2->post3 post4 Remove PPE & Wash Hands post3->post4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-6-methoxynicotinate
Reactant of Route 2
Methyl 5-amino-6-methoxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.